(R)-KT109
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-benzylpiperidin-1-yl)-[4-(4-phenylphenyl)triazol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O/c32-27(30-18-8-7-13-25(30)19-21-9-3-1-4-10-21)31-20-26(28-29-31)24-16-14-23(15-17-24)22-11-5-2-6-12-22/h1-6,9-12,14-17,20,25H,7-8,13,18-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJMWHULJIOKPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-KT109: A Technical Guide to its Mechanism of Action on Diacylglycerol Lipase Beta (DAGLβ)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of (R)-KT109, a potent and selective inhibitor of diacylglycerol lipase (B570770) beta (DAGLβ). DAGLβ is a key enzyme in the endocannabinoid signaling pathway, responsible for the biosynthesis of 2-arachidonoylglycerol (B1664049) (2-AG), a major endogenous cannabinoid. By inhibiting DAGLβ, this compound offers a powerful tool to investigate the physiological and pathophysiological roles of 2-AG and presents a promising therapeutic strategy for a range of disorders, including inflammatory conditions and pain. This document details the inhibitory profile of this compound, its effects on lipid signaling networks, and the experimental methodologies used to characterize its activity.
Introduction to Diacylglycerol Lipase Beta (DAGLβ)
Diacylglycerol lipase beta (DAGLβ) is a transmembrane serine hydrolase that plays a crucial role in lipid signaling.[1][2] Its primary function is the hydrolysis of diacylglycerols (DAGs) to produce the endocannabinoid 2-arachidonoylglycerol (2-AG) and a free fatty acid.[1][3] While another isoform, DAGLα, is predominantly responsible for 2-AG production in the central nervous system, DAGLβ is highly expressed in peripheral tissues and immune cells, such as macrophages.[2][4] In these cells, DAGLβ-mediated 2-AG synthesis is a critical step in a signaling cascade that contributes to inflammatory responses.[5][6] The 2-AG produced can be further metabolized to arachidonic acid, a precursor for pro-inflammatory prostaglandins.[1][7] Given its role in inflammation and pain, DAGLβ has emerged as an attractive target for therapeutic intervention.[8]
This compound: A Selective DAGLβ Inhibitor
This compound is a member of the 1,2,3-triazole urea (B33335) class of irreversible serine hydrolase inhibitors.[5] It was developed through systematic optimization of a lead compound to achieve high potency and selectivity for DAGLβ.[5] this compound acts as a covalent inhibitor, forming a stable carbamoyl-adduct with the catalytic serine residue in the active site of DAGLβ, thereby irreversibly inactivating the enzyme.[5]
In Vitro Inhibitory Potency and Selectivity
This compound demonstrates potent inhibition of DAGLβ with IC50 values in the nanomolar range. Its selectivity has been extensively profiled against a panel of other serine hydrolases, revealing a significant preference for DAGLβ over the closely related DAGLα and other enzymes involved in endocannabinoid metabolism, such as fatty acid amide hydrolase (FAAH) and monoglyceride lipase (MGLL).[5][9]
Table 1: In Vitro Inhibitory Potency (IC50) of this compound Against a Panel of Serine Hydrolases
| Enzyme | This compound IC50 (nM) | Assay Type | Reference |
| DAGLβ (mouse) | 42 | Competitive ABPP | [5] |
| DAGLβ (mouse) | 82 | LC-MS Substrate Assay | [5] |
| DAGLβ (human) | 580 | In vitro assay | [5] |
| DAGLα (mouse) | ~2520 (~60-fold selectivity vs. DAGLβ) | Competitive ABPP | [9] |
| ABHD6 | Inhibited at concentrations similar to DAGLβ | Competitive ABPP | [5] |
| FAAH | Negligible activity | Competitive ABPP | [5] |
| MGLL | Negligible activity | Competitive ABPP | [5] |
| PLA2G7 | 1000 | Competitive ABPP | [5] |
ABPP: Activity-Based Protein Profiling; LC-MS: Liquid Chromatography-Mass Spectrometry.
In Situ and In Vivo Activity
The inhibitory activity of this compound has been confirmed in cellular and animal models. In situ studies using Neuro2A cells demonstrated that this compound potently inhibits DAGLβ with an IC50 of 14 nM.[9] In vivo administration of this compound in mice effectively inhibits DAGLβ in peritoneal macrophages.[5]
Table 2: In Situ and In Vivo Efficacy of this compound
| Model System | This compound Concentration/Dose | Effect | Reference |
| Neuro2A cells | IC50 = 14 nM | Inhibition of DAGLβ | [9] |
| PC3 cells | 100 nM (4h) | Blockade of DAGLβ activity | [10] |
| Mice (peritoneal macrophages) | 5 mg/kg (i.p., 4h) | Inhibition of DAGLβ | [5] |
Mechanism of Action on DAGLβ and Downstream Signaling
The primary mechanism of action of this compound is the irreversible inactivation of DAGLβ. This blockade has profound effects on the lipid signaling network, particularly in inflammatory cells like macrophages.
Perturbation of the Endocannabinoid and Eicosanoid Pathways
By inhibiting DAGLβ, this compound prevents the hydrolysis of DAG to 2-AG. This leads to a significant reduction in the cellular levels of 2-AG.[5] Consequently, the downstream metabolic product of 2-AG, arachidonic acid, is also decreased.[5] As arachidonic acid is the substrate for cyclooxygenase (COX) enzymes that produce prostaglandins, inhibition of DAGLβ ultimately leads to a reduction in the levels of these pro-inflammatory lipid mediators.[1][7]
Simultaneously, the inhibition of DAG hydrolysis results in an accumulation of the DAGLβ substrate, 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG).[5]
References
- 1. Activity-Based Protein Profiling of Active Host Cell Serine Hydrolases for Bioprocess Development of Therapeutic Proteins and Vaccines | Springer Nature Experiments [experiments.springernature.com]
- 2. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of (R)-KT109: A Technical Guide to a Potent Diacylglycerol Lipase β Inhibitor
(R)-KT109 is a highly potent and selective small molecule inhibitor of diacylglycerol lipase (B570770) β (DAGLβ), an enzyme pivotal to the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By blocking the production of 2-AG, this compound serves as a critical tool for researchers in neuroscience, immunology, and oncology to investigate the multifaceted roles of the endocannabinoid system. Its utility extends to the preclinical exploration of novel therapeutic strategies for inflammatory disorders, neuropathic pain, and certain cancers. This technical guide provides an in-depth overview of the function of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Core Function and Mechanism of Action
This compound is the more active enantiomer of KT109, a compound identified as a potent inhibitor of DAGLβ. It exerts its function by irreversibly binding to the active site of DAGLβ, thereby preventing the hydrolysis of diacylglycerol into 2-AG. This targeted inhibition leads to a significant reduction in the levels of 2-AG and its downstream metabolites, including arachidonic acid and pro-inflammatory eicosanoids such as prostaglandins.
The primary target of this compound is DAGLβ, for which it exhibits nanomolar potency. While it shows some activity against the isoform DAGLα and the serine hydrolase α/β-hydrolase domain-containing protein 6 (ABHD6), it is considerably more potent for DAGLβ. This selectivity makes this compound a valuable tool for dissecting the specific roles of DAGLβ in various physiological and pathological processes.
Data Presentation
The inhibitory activity and effects of this compound and its racemate, KT109, have been quantified in various experimental settings. The following tables summarize key quantitative data from published studies.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | DAGLβ | 0.79 | Not Specified |
| This compound | DAGLα | 25.12 | Hydrolysis of 1-stearoyl-2-arachidonoyl-sn-glycerol |
| This compound | ABHD6 | 2.51 | Not Specified |
| KT109 | DAGLβ | 42 | Competitive Activity-Based Protein Profiling (ABPP) |
| KT109 | PLA2G7 | 1000 | Not Specified |
Table 1: Inhibitory Potency of this compound and KT109 against Target Enzymes.
| Treatment | Cell Line / Tissue | Analyte | Effect |
| KT109 (50 nM, 4h) | Neuro2A cells | 2-AG | ~90% reduction |
| KT109 (50 nM, 4h) | Neuro2A cells | Arachidonic Acid | Marked reduction |
| KT109 (5 mg/kg, i.p., 4h) | Mouse Peritoneal Macrophages | 2-AG | Lowered levels |
| KT109 (5 mg/kg, i.p., 4h) | Mouse Peritoneal Macrophages | Arachidonic Acid & Eicosanoids | Lowered levels |
| KT109 | LPS-stimulated Macrophages | TNF-α | Reduced secretion |
Table 2: In Vitro and In Vivo Effects of KT109 on Bioactive Lipids and Cytokines.
Signaling Pathways
The inhibition of DAGLβ by this compound perturbs key signaling pathways involved in inflammation and cellular metabolism. Below are diagrams illustrating these pathways.
Caption: DAGLβ-Mediated Pro-inflammatory Signaling Pathway.
Caption: Regulation of LKB1-AMPK Signaling by DAGLβ in Macrophages.
Experimental Protocols
The following are representative protocols for experiments involving this compound.
In Vitro Inhibition of DAGLβ Activity using Activity-Based Protein Profiling (ABPP)
This protocol describes how to assess the inhibitory activity of this compound on DAGLβ in a cellular context.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line expressing DAGLβ (e.g., Neuro2A or primary macrophages)
-
Cell culture medium and reagents
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Fluorescently tagged activity-based probe for serine hydrolases (e.g., FP-Rhodamine)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for a specified time (e.g., 4 hours) in serum-free medium.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Probe Labeling: Incubate a standardized amount of protein from each lysate with the FP-Rhodamine probe (e.g., 1 µM final concentration) for 30 minutes at room temperature.
-
SDS-PAGE and Fluorescence Scanning: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the probe-labeled enzymes using a fluorescence gel scanner. The band corresponding to DAGLβ will show decreased intensity in the this compound-treated samples in a concentration-dependent manner.
-
Data Analysis: Quantify the fluorescence intensity of the DAGLβ band for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantification of 2-AG and Eicosanoids by LC-MS/MS
This protocol outlines the analysis of key lipid mediators modulated by this compound.
Materials:
-
This compound
-
Primary macrophages or other relevant cell type
-
Lipopolysaccharide (LPS) for cell stimulation
-
Internal standards (deuterated 2-AG and eicosanoids)
-
Solvents for lipid extraction (e.g., ethyl acetate, hexane)
-
LC-MS/MS system with a suitable C18 column
Procedure:
-
Cell Culture and Treatment: Culture macrophages and treat with this compound or vehicle for a specified duration. Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 30 minutes) before harvesting.
-
Lipid Extraction: Harvest the cells and medium. Add internal standards to each sample. Perform liquid-liquid extraction to isolate the lipids.
-
Sample Preparation: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).
-
LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system. Use a gradient elution to separate the analytes. Set up the mass spectrometer to detect and quantify 2-AG and a panel of eicosanoids using multiple reaction monitoring (MRM).
-
Data Analysis: Integrate the peak areas for each analyte and its corresponding internal standard. Calculate the concentration of each lipid mediator in the samples based on a standard curve.
In Vivo Model of Inflammatory Pain
This protocol describes the use of this compound in a mouse model of LPS-induced inflammatory pain.
Materials:
-
This compound
-
Vehicle solution (e.g., saline with 5% Tween 80 and 5% DMSO)
-
Lipopolysaccharide (LPS)
-
Male C57BL/6 mice
-
Von Frey filaments for assessing mechanical allodynia
-
Apparatus for assessing thermal hyperalgesia (e.g., hot plate)
Procedure:
-
Acclimatization: Acclimatize the mice to the experimental environment and baseline behavioral testing for several days.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a desired dose (e.g., 5-40 mg/kg).
-
Induction of Inflammation: After a set pre-treatment time (e.g., 1 hour), induce localized inflammation by injecting LPS (e.g., 1 µg in 20 µL saline) into the plantar surface of one hind paw.
-
Behavioral Testing: At various time points after the LPS injection (e.g., 2, 4, 6, and 24 hours), assess pain responses.
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments.
-
Thermal Hyperalgesia: Measure the latency to paw licking or jumping on a hot plate set at a specific temperature.
-
-
Data Analysis: Compare the pain responses of the this compound-treated group to the vehicle-treated group at each time point using appropriate statistical tests.
This guide provides a comprehensive overview of the function and application of this compound as a research tool. The provided data and protocols serve as a starting point for researchers aiming to investigate the role of DAGLβ and the endocannabinoid system in their specific areas of interest.
The Biological Activity of (R)-KT109: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of (R)-KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ). This compound serves as a critical tool for investigating the role of the endocannabinoid system in various physiological and pathological processes, particularly in inflammation and pain. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound is a potent and isoform-selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG)[1][2]. By selectively inhibiting DAGLβ, this compound effectively reduces the levels of 2-AG and its downstream metabolites, including arachidonic acid and pro-inflammatory eicosanoids[1][2]. This targeted inhibition allows for the elucidation of DAGLβ's specific contributions to cellular signaling and pathophysiology.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory potency and cellular effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Selectivity | Reference |
| Diacylglycerol Lipase-β (DAGLβ) | 42 nM | ~60-fold vs. DAGLα | [1][2] |
| Diacylglycerol Lipase-α (DAGLα) | ~2.5 µM | - | [1] |
| Phospholipase A2 Group VII (PLA2G7) | 1 µM | - | [1][2] |
| Fatty Acid Amide Hydrolase (FAAH) | Negligible Activity | - | [1][2] |
| Monoglyceride Lipase (MGLL) | Negligible Activity | - | [1][2] |
| Abhydrolase Domain-Containing Protein 11 (ABHD11) | Negligible Activity | - | [1][2] |
| Cytosolic Phospholipase A2 (cPLA2) | Negligible Activity | - | [1][2] |
Table 2: Cellular and In Vivo Effects of this compound
| Experimental System | Concentration/Dose | Effect | Reference |
| Neuro 2A Cells | 50 nM (4 h) | ~90% reduction in cellular 2-AG | [1] |
| PC3 Cells | 100 nM (4 h) | ~90% reduction in cellular 2-AG | [1] |
| Mouse Peritoneal Macrophages | 5 mg/kg (i.p., 4 h) | Lowered 2-AG, Arachidonic Acid, and eicosanoids | [1][2] |
| LPS-stimulated Macrophages | - | Reduced secreted TNF-α levels | [1] |
| Mouse Model of Inflammatory Pain (LPS-induced allodynia) | 1.6-40 mg/kg (i.p.) | Reversal of allodynic responses | [1] |
| Mouse Model of Neuropathic Pain (CCI) | 40 mg/kg (i.p.) | Reversal of allodynia | [1] |
Signaling Pathway of this compound Action
This compound's primary effect is on the endocannabinoid signaling pathway. By inhibiting DAGLβ, it prevents the conversion of diacylglycerol (DAG) to 2-arachidonoylglycerol (2-AG). This reduction in 2-AG, a key endocannabinoid, leads to decreased activation of cannabinoid receptors (CB1 and CB2). Furthermore, the diminished 2-AG pool results in lower levels of arachidonic acid (AA) and subsequent pro-inflammatory eicosanoids (e.g., prostaglandins), as well as a reduction in TNF-α secretion from macrophages.
Caption: Signaling pathway of this compound action.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro DAGLβ Inhibition Assay (Competitive Activity-Based Protein Profiling - ABPP)
This protocol is adapted from studies characterizing the inhibitory activity of KT109.
Objective: To determine the IC50 value of this compound for DAGLβ.
Materials:
-
Recombinant human DAGLβ expressed in a suitable cell line (e.g., HEK293T cells).
-
Cell lysis buffer (e.g., Tris-buffered saline with protease inhibitors).
-
This compound stock solution in DMSO.
-
Fluorescently labeled activity-based probe for serine hydrolases (e.g., HT-01).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Fluorescence gel scanner.
Procedure:
-
Proteome Preparation: Prepare proteomes from cells overexpressing DAGLβ by sonication in lysis buffer followed by centrifugation to pellet cell debris. The supernatant containing the proteome is collected.
-
Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 30 minutes) at 37°C.
-
Probe Labeling: The activity-based probe (e.g., HT-01) is added to each reaction and incubated for another set period (e.g., 30 minutes) at 37°C to label active serine hydrolases.
-
SDS-PAGE: The reactions are quenched by the addition of SDS-PAGE loading buffer and boiled. Proteins are then separated by SDS-PAGE.
-
Fluorescence Scanning: The gel is scanned using a fluorescence gel scanner to visualize the labeled enzymes.
-
Data Analysis: The fluorescence intensity of the band corresponding to DAGLβ is quantified. The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Measurement of 2-Arachidonoylglycerol (2-AG) Levels in Cells
Objective: To quantify the effect of this compound on cellular 2-AG levels.
Materials:
-
Cell culture (e.g., Neuro 2A or PC3 cells).
-
This compound stock solution in DMSO.
-
Internal standard (e.g., 2-AG-d8).
-
Solvents for lipid extraction (e.g., methanol, chloroform).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Cell Treatment: Cells are treated with the desired concentration of this compound or DMSO for the specified duration (e.g., 4 hours).
-
Cell Lysis and Lipid Extraction: The cell culture medium is removed, and cells are lysed. Lipids are extracted using a suitable solvent system (e.g., Folch method with chloroform/methanol). An internal standard is added at the beginning of the extraction to control for sample loss.
-
Sample Preparation: The lipid extract is dried down and reconstituted in an appropriate solvent for LC-MS analysis.
-
LC-MS Analysis: The sample is injected into the LC-MS system. 2-AG and the internal standard are separated by liquid chromatography and detected by mass spectrometry using selected reaction monitoring (SRM).
-
Data Analysis: The peak area of 2-AG is normalized to the peak area of the internal standard. The amount of 2-AG in each sample is quantified by comparison to a standard curve.
In Vivo Mouse Model of LPS-Induced Inflammatory Pain
Objective: To assess the efficacy of this compound in a mouse model of inflammatory pain.
Materials:
-
C57BL/6J mice.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound formulated for intraperitoneal (i.p.) injection (e.g., in a vehicle of saline:ethanol:PEG40).
-
Von Frey filaments for assessing mechanical allodynia.
Procedure:
-
Induction of Inflammation: A baseline measurement of mechanical sensitivity is taken using von Frey filaments. Mice are then injected with LPS into the plantar surface of the hind paw to induce localized inflammation and pain.
-
Drug Administration: At a specified time after LPS injection, mice are treated with this compound or vehicle via i.p. injection.
-
Assessment of Mechanical Allodynia: At various time points after drug administration, mechanical allodynia is assessed by measuring the paw withdrawal threshold to stimulation with von Frey filaments. An increase in the paw withdrawal threshold indicates an analgesic effect.
-
Data Analysis: The paw withdrawal thresholds are compared between the this compound-treated group and the vehicle-treated group. Statistical analysis (e.g., two-way ANOVA) is used to determine the significance of the observed effects.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: In vivo experimental workflow for this compound.
References
An In-Depth Technical Guide to (R)-KT109 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular target engagement of (R)-KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ). Understanding how a compound interacts with its intended target within a complex cellular environment is a critical step in drug discovery and development. This document outlines the mechanism of action of this compound, presents key quantitative data, and provides detailed protocols for essential target engagement assays.
Introduction to this compound and its Target
This compound (hereafter referred to as KT109) is a potent and isoform-selective small molecule inhibitor of diacylglycerol lipase-β (DAGLβ).[1] DAGLβ is a serine hydrolase that plays a crucial role in the endocannabinoid system by catalyzing the conversion of diacylglycerol (DAG) to 2-arachidonoylglycerol (B1664049) (2-AG). 2-AG is an endogenous ligand for cannabinoid receptors and a precursor for arachidonic acid, which is subsequently metabolized into various pro-inflammatory eicosanoids. By inhibiting DAGLβ, KT109 effectively reduces the levels of these signaling lipids, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent.[1]
Confirming that a compound like KT109 reaches and binds to its intracellular target is paramount.[2] Target engagement assays provide direct evidence of this interaction in a physiologically relevant setting, linking the biochemical activity of the compound to its cellular effects.[3][4]
Quantitative Data Summary
The following table summarizes the in vitro potency, selectivity, and cellular activity of KT109 based on available data.
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | Diacylglycerol Lipase-β (DAGLβ) | 42 nM | [1] |
| IC₅₀ | Phospholipase A2 Group VII (PLA2G7) | 1 µM | [1] |
| Selectivity | DAGLβ vs. DAGLα | ~60-fold | [1] |
| Cellular Activity | Reduction of 2-AG in Neuro 2A cells (50 nM, 4h) | ~90% | [1] |
| Cellular Activity | Reduction of 2-AG in PC3 cells (100 nM, 4h) | ~90% | [1] |
| Negligible Activity | FAAH, MGLL, ABHD11, cPLA2 | Not specified | [1] |
Signaling Pathway and Mechanism of Action
KT109 exerts its effects by inhibiting DAGLβ, thereby blocking the production of 2-AG and downstream metabolites. This perturbs the lipid network involved in inflammatory responses.[1]
Experimental Protocols for Target Engagement
To verify and quantify the interaction of KT109 with DAGLβ in a cellular context, several methods can be employed. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target binding, while Immunoprecipitation coupled with Mass Spectrometry (IP-MS) can be used to identify the target and its interacting partners.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in intact cells or tissue lysates.[5][6] A compound-bound protein is typically more resistant to heat-induced denaturation.[7]
This protocol is a generalized procedure for assessing the target engagement of KT109 with DAGLβ.
-
Cell Preparation:
-
Culture cells known to express DAGLβ (e.g., mouse peritoneal macrophages, Neuro2A, or PC3 cells) to 80-90% confluency.[1]
-
Harvest the cells and resuspend them in fresh culture medium or PBS to a final concentration of 2-5 x 10⁶ cells/mL.
-
-
Compound Incubation:
-
Prepare a stock solution of KT109 in DMSO. Create serial dilutions to test a range of concentrations (e.g., 10 nM to 10 µM).
-
Prepare a vehicle control sample using an equivalent concentration of DMSO.
-
Add the compound or vehicle to the cell suspensions and incubate for 1 hour at 37°C to allow for cell penetration and target binding.
-
-
Heat Challenge:
-
Aliquot 50-100 µL of each cell suspension (KT109-treated and vehicle) into separate PCR tubes for each temperature point.
-
A typical temperature gradient would be: 37°C, 42°C, 47°C, 52°C, 57°C, 62°C, 67°C.
-
Place the PCR tubes in a thermal cycler and heat for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
To separate the soluble protein fraction from the heat-induced precipitate, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
-
Quantification of Soluble DAGLβ:
-
Carefully collect the supernatant from each tube. This fraction contains the soluble, non-denatured proteins.
-
Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
Analyze the amount of soluble DAGLβ in each sample by Western Blot. Load equal amounts of total protein per lane.
-
Use a primary antibody specific for DAGLβ and a suitable loading control (e.g., GAPDH or β-actin).[7]
-
Detect the signal using an appropriate HRP-conjugated secondary antibody and an ECL substrate.[7]
-
-
Data Analysis:
-
Quantify the band intensities for DAGLβ at each temperature for both the vehicle and KT109-treated samples.
-
Normalize the DAGLβ signal to the loading control.
-
Plot the normalized band intensity as a percentage of the 37°C control against the temperature for both conditions.
-
A rightward shift in the melting curve for the KT109-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.
-
Immunoprecipitation-Mass Spectrometry (IP-MS)
Co-immunoprecipitation followed by mass spectrometry can be used to confirm the identity of a drug's target or to understand how the drug affects the target's protein-protein interaction network.[8]
This protocol provides a framework for identifying DAGLβ and its binding partners. Comparing results from KT109-treated vs. vehicle-treated cells can reveal changes in protein interactions upon target engagement.
-
Cell Culture and Lysis:
-
Grow cells to 80-90% confluency. Treat one set of cells with an effective concentration of KT109 (e.g., 100 nM) and another with vehicle (DMSO) for 4 hours.
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.[9]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Determine the total protein concentration of the lysates.
-
Incubate 1-2 mg of total protein with a primary antibody specific for DAGLβ (typically 2-5 µg) for 2-4 hours or overnight at 4°C with gentle rotation.[10] Include an isotype-matched IgG control.
-
-
Immune Complex Capture:
-
Add an appropriate amount of pre-washed Protein A/G magnetic beads to each lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C with rotation to allow the beads to bind the antibody-antigen complexes.[9]
-
-
Washing:
-
Place the tubes on a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold IP lysis buffer or a designated wash buffer to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or urea-based buffer).[11]
-
Neutralize the eluate if necessary.
-
Denature the eluted proteins, reduce cysteine bonds with DTT or TCEP, and alkylate with iodoacetamide.[11]
-
Dilute the sample to reduce the denaturant concentration and digest the proteins into peptides overnight using sequencing-grade trypsin.[11]
-
-
Mass Spectrometry and Data Analysis:
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.
-
Compare the proteins identified in the DAGLβ IP from KT109-treated cells versus vehicle-treated cells to identify changes in the interactome. A successful experiment will identify DAGLβ with high confidence.
-
Conclusion
This compound is a well-characterized inhibitor of DAGLβ, demonstrating high potency and selectivity. The technical protocols described herein, particularly CETSA and IP-MS, provide robust frameworks for confirming and quantifying the engagement of KT109 with its target in a cellular setting. These methods are essential for validating the mechanism of action, ensuring on-target activity, and building a comprehensive understanding of the compound's pharmacological profile, which is indispensable for its continued development as a research tool or therapeutic candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.co.jp [revvity.co.jp]
- 5. CETSA [cetsa.org]
- 6. pelagobio.com [pelagobio.com]
- 7. benchchem.com [benchchem.com]
- 8. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 9. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 11. Immunoprecipitation (IP) and Mass Spectrometry [protocols.io]
A Technical Guide to Foundational Research on Diacylglycerol Lipase Beta (DAGLβ) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research surrounding diacylglycerol lipase (B570770) beta (DAGLβ) inhibitors. It provides a comprehensive overview of their mechanism of action, the signaling pathways they modulate, and their therapeutic potential. This guide is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to advance the study of DAGLβ and its inhibitors.
Introduction to Diacylglycerol Lipase Beta (DAGLβ)
Diacylglycerol lipase beta (DAGLβ) is a transmembrane serine hydrolase that, along with its isoform DAGLα, is responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] These enzymes catalyze the hydrolysis of diacylglycerol (DAG) at the sn-1 position to produce 2-AG and a free fatty acid.[1] While DAGLα is predominantly expressed in the central nervous system and is the primary producer of 2-AG in the brain, DAGLβ is enriched in peripheral tissues, particularly in immune cells like macrophages and microglia.[1][2] This differential expression pattern suggests distinct physiological roles for the two isoforms, making selective DAGLβ inhibition a promising therapeutic strategy for peripheral inflammatory and pain conditions with potentially reduced central nervous system side effects.[]
DAGLβ is a key metabolic hub that integrates multiple lipid signaling pathways, including those involving endocannabinoids, diacylglycerols, and eicosanoids.[4] By controlling the production of 2-AG, DAGLβ influences a wide array of physiological and pathophysiological processes. 2-AG is the most abundant endocannabinoid in the body and acts as a full agonist for the cannabinoid receptors CB1 and CB2.[5] The signaling cascade initiated by 2-AG is implicated in neuroinflammation, pain, and immune responses.[1][2] Furthermore, the hydrolysis of 2-AG by monoacylglycerol lipase (MAGL) releases arachidonic acid, a precursor for pro-inflammatory prostaglandins.[6]
Given its central role in these pathways, the development of selective and potent DAGLβ inhibitors is of significant interest for therapeutic intervention in various diseases.
Signaling Pathways Modulated by DAGLβ Inhibitors
Inhibition of DAGLβ perturbs the intricate network of lipid signaling by blocking the production of 2-AG. This leads to a cascade of downstream effects, including the modulation of endocannabinoid signaling and the inflammatory response.
A primary consequence of DAGLβ inhibition is the reduction of 2-AG levels.[4] This decrease in the primary endogenous ligand for cannabinoid receptors CB1 and CB2 can attenuate their activation. In the context of the immune system, this can lead to a dampened inflammatory response. For instance, in macrophages, DAGLβ inactivation has been shown to lower not only 2-AG but also arachidonic acid and prostaglandins, resulting in a corresponding reduction in the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[4][7]
The inhibition of DAGLβ also leads to an accumulation of its substrate, diacylglycerol (DAG).[4] DAG itself is a crucial second messenger that can activate protein kinase C (PKC), influencing a variety of cellular processes. The interplay between the reduction in 2-AG and the potential increase in DAG signaling following DAGLβ inhibition is a key area of ongoing research.
Below is a diagram illustrating the core signaling pathway affected by DAGLβ inhibitors.
Quantitative Data on Key DAGLβ Inhibitors
A number of small molecule inhibitors of DAGLβ have been developed and characterized. The following table summarizes quantitative data for some of the most prominent inhibitors discussed in the literature. This data is crucial for comparing the potency and selectivity of these compounds.
| Inhibitor | Target(s) | IC50 (nM) | Cell/Assay Type | Reference |
| KT109 | DAGLβ | 9-23 (in situ) | Neuro2A cells (competitive ABPP) | [4][8] |
| ABHD6 | 16 | Recombinant enzyme | [4] | |
| DAGLα | ~60-fold less potent than for DAGLβ | Recombinant enzyme | [4][7] | |
| KT172 | DAGLβ | 6-20 (in situ) | Neuro2A cells (competitive ABPP) | [4][8] |
| ABHD6 | 5 | Recombinant enzyme | [4] | |
| DH376 | DAGLα/β | 3-8 | Recombinant enzyme | [9][10] |
| LEI-105 | DAGLα/β | Subnanomolar | Recombinant enzyme | [11] |
| RHC80267 | DAGLα/β | 10,000-70,000 | Mouse brain proteome | [12] |
| THL | DAGLα/β | <100 | Mouse brain proteome | [12] |
Note: IC50 values can vary depending on the assay conditions and the source of the enzyme.
Experimental Protocols
The characterization of DAGLβ inhibitors relies on a suite of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments frequently cited in foundational research.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemical proteomic technique used to assess the potency and selectivity of enzyme inhibitors in a native biological system.
Objective: To determine the in situ IC50 of an inhibitor for DAGLβ and to profile its selectivity against other serine hydrolases.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., Neuro2A mouse neuroblastoma cells or primary macrophages) to near confluency.
-
Treat the cells with varying concentrations of the test inhibitor (e.g., KT109) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours) in serum-free media.
-
-
Proteome Preparation:
-
Harvest the cells and lyse them in a suitable buffer (e.g., PBS) via sonication.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant (proteome).
-
Determine the protein concentration of the proteome using a standard method (e.g., BCA assay).
-
-
Activity-Based Probe Labeling:
-
Dilute the proteomes to a standardized concentration (e.g., 1 mg/mL).
-
Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate-rhodamine probe (FP-Rh), to each proteome sample at a final concentration of ~1 µM.
-
Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for covalent labeling of active serine hydrolases.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Quench the labeling reaction by adding a 4x SDS-PAGE loading buffer.
-
Separate the labeled proteins by SDS-PAGE on a polyacrylamide gel (e.g., 10%).
-
Visualize the labeled hydrolases by scanning the gel using a fluorescence scanner (e.g., Typhoon imager) at the appropriate excitation and emission wavelengths for the probe's fluorophore.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the band corresponding to DAGLβ (identified by its molecular weight, ~70 kDa, and confirmed using knockout/knockdown controls).
-
Plot the remaining DAGLβ activity (as a percentage of the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Assess selectivity by examining the inhibition of other labeled serine hydrolases at various inhibitor concentrations.
-
DAGLβ Activity Assay using a Fluorescent Substrate
This assay provides a direct measure of DAGLβ enzymatic activity and is suitable for high-throughput screening of inhibitor libraries.
Objective: To determine the in vitro IC50 of an inhibitor for DAGLβ.
Methodology:
-
Enzyme Source Preparation:
-
Assay Setup:
-
Perform the assay in a 96-well or 384-well black plate.
-
Add the enzyme preparation to each well containing assay buffer (e.g., 50 mM HEPES pH 7.5, 0.0025% Triton X-100).[15]
-
Add varying concentrations of the test inhibitor or vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
Enzymatic Reaction:
-
Data Analysis:
-
Calculate the initial rate of the reaction (slope of the linear phase of the fluorescence vs. time plot).
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Lipidomics Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying changes in endogenous lipids, such as 2-AG and its precursors and metabolites, in response to DAGLβ inhibition.
Objective: To measure the levels of 2-AG, DAGs, and other related lipids in cells or tissues treated with a DAGLβ inhibitor.
Methodology:
-
Sample Collection and Lipid Extraction:
-
Treat cells or animals with the DAGLβ inhibitor or vehicle.
-
Harvest the cells or tissues and immediately quench metabolic activity (e.g., by snap-freezing in liquid nitrogen).
-
Perform a lipid extraction using a suitable method, such as the Bligh-Dyer or Folch method, with an organic solvent system (e.g., chloroform/methanol). Include an internal standard for each lipid class to be quantified.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent.
-
Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF mass spectrometer).
-
Separate the lipids using a suitable column (e.g., a C18 reverse-phase column) and a gradient elution program.
-
Detect and quantify the target lipids using multiple reaction monitoring (MRM) or a similar targeted mass spectrometry method. This involves selecting specific precursor-to-product ion transitions for each analyte.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Generate a standard curve using known concentrations of authentic lipid standards.
-
Calculate the concentration of each lipid in the samples based on the standard curve and normalize to the amount of starting material (e.g., protein concentration or tissue weight).
-
Perform statistical analysis to compare lipid levels between inhibitor-treated and control groups.
-
Conclusion
The foundational research on DAGLβ inhibitors has established this enzyme as a critical regulator of endocannabinoid signaling and inflammation. The development of selective and in vivo-active inhibitors, coupled with advanced analytical techniques, has provided invaluable tools to dissect the complex roles of DAGLβ in health and disease. This guide provides a solid foundation for researchers entering this exciting field, offering insights into the key signaling pathways, a summary of important inhibitor data, and detailed experimental methodologies. Future research in this area will likely focus on the development of next-generation inhibitors with improved pharmacokinetic properties and the exploration of their therapeutic potential in a broader range of diseases.
References
- 1. Diacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 4. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DAGLβ inhibition perturbs a lipid network involved in macrophage inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Frontiers | Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta [frontiersin.org]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assay and Inhibition of the Purified Catalytic Domain of Diacylglycerol Lipase Beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Endocannabinoid System: A Technical Guide to the Effects of (R)-KT109 on 2-Arachidonoylglycerol (2-AG) Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacological effects of (R)-KT109 on the levels of 2-arachidonoylglycerol (B1664049) (2-AG), a key endocannabinoid signaling molecule. This compound is the R-enantiomer of KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), a primary enzyme responsible for the biosynthesis of 2-AG. Understanding the interaction between this compound and DAGLβ is crucial for elucidating the physiological and pathophysiological roles of 2-AG and for the development of novel therapeutics targeting the endocannabinoid system.
Core Mechanism of Action: Inhibition of 2-AG Synthesis
This compound exerts its effects by targeting diacylglycerol lipase-β (DAGLβ), an enzyme that catalyzes the hydrolysis of diacylglycerol (DAG) to produce 2-AG. By inhibiting DAGLβ, this compound effectively reduces the anabolism of 2-AG, leading to a decrease in its endogenous levels. This mechanism is distinct from that of monoacylglycerol lipase (B570770) (MAGL) inhibitors, which increase 2-AG levels by blocking its degradation.
KT109, the racemic mixture containing this compound, is a potent and selective inhibitor of DAGLβ with an IC50 of 42 nM[1][2]. It displays approximately 60-fold selectivity for DAGLβ over the α isoform (DAGLα)[1][2]. This selectivity is significant as the two isoforms have distinct tissue distributions and physiological roles.
Quantitative Data on the Effects of KT109 on 2-AG Levels
The inhibitory activity of KT109 on DAGLβ translates to a quantifiable reduction in 2-AG levels in various experimental models. The following tables summarize the key quantitative data available.
| Parameter | Value | Enzyme/Target | Reference |
| IC50 | 42 nM | Diacylglycerol Lipase-β (DAGLβ) | [1][2] |
| Selectivity | ~60-fold | DAGLβ over DAGLα | [1][2] |
| Caption: In vitro inhibitory activity of KT109. |
| Cell Line | KT109 Concentration | Effect on 2-AG Levels | Reference |
| Neuro2A | 50 nM | ~90% reduction | [1] |
| PC3 | 100 nM | ~90% reduction | [1] |
| Caption: In vitro effects of KT109 on cellular 2-AG levels. |
| Animal Model | Dosage | Tissue | Effect on 2-AG Levels | Reference |
| Mouse | 5 mg/kg (i.p.) | Peritoneal Macrophages | Lowered | [1] |
| Caption: In vivo effects of KT109 on 2-AG levels. |
Signaling Pathway of 2-AG Synthesis and its Inhibition by this compound
The following diagram illustrates the canonical pathway of 2-AG synthesis from membrane phospholipids (B1166683) and the point of intervention by this compound.
References
Methodological & Application
Application Notes and Protocols for (R)-KT109 in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. (R)-KT109 has emerged as a promising investigational compound for the management of neuropathic pain. It is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme pivotal in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and subsequent pro-inflammatory eicosanoids.[3] By inhibiting DAGLβ, this compound reduces the levels of these inflammatory mediators at the site of nerve injury, thereby attenuating pain hypersensitivity.
These application notes provide a comprehensive overview of the use of this compound in preclinical neuropathic pain models, based on the available scientific literature for KT109. It is important to note that the majority of published studies refer to "KT109" without specifying the stereoisomer. The following protocols and data are presented under the assumption that the reported findings are representative of the activity of the (R)-enantiomer, which is often the biologically active form of chiral molecules.
Mechanism of Action
This compound exerts its analgesic effects by selectively inhibiting the DAGLβ enzyme. This inhibition leads to a reduction in the production of 2-AG, arachidonic acid, and downstream pro-inflammatory prostaglandins (B1171923) in immune cells such as macrophages.[3] This targeted anti-inflammatory action at the periphery, specifically at the site of nerve injury, is believed to be the primary mechanism for its efficacy in reversing neuropathic pain symptoms like allodynia.
Data Presentation
The following tables summarize the key quantitative data for KT109 based on published literature.
| Parameter | Value | Reference |
| IC₅₀ for DAGLβ | 42 nM | [3] |
| Selectivity | ~60-fold for DAGLβ over DAGLα | [3] |
| Other Activity | Inhibits PLA2G7 (IC₅₀ = 1 µM) | [3] |
| Negligible Activity Against | FAAH, MGLL, ABHD11, cPLA2 | [3] |
| Table 1: In Vitro Potency and Selectivity of KT109. |
| Neuropathic Pain Model | Animal Model | Route of Administration | Effective Dose Range | Effect | Reference |
| Chronic Constrictive Injury (CCI) | C57BL/6J mice | Intraperitoneal (i.p.) | 40 mg/kg | Reverses allodynia | [3] |
| Chemotherapy-Induced Neuropathic Pain (CINP) | C57BL/6J mice | Intraperitoneal (i.p.) | 1.6 - 40 mg/kg | Reverses allodynia | [3] |
| Table 2: In Vivo Efficacy of KT109 in Neuropathic Pain Models. |
Experimental Protocols
Chronic Constrictive Injury (CCI) Model of Neuropathic Pain
This protocol describes the induction of the CCI model in mice and the subsequent evaluation of this compound's analgesic effects.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 10% Tween 80, 80% saline)
-
C57BL/6J mice (male, 8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut sutures
-
Von Frey filaments
Protocol:
-
CCI Surgery:
-
Anesthetize the mouse.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve, proximal to its trifurcation. The ligatures should be tied until they elicit a brief twitch in the respective hind limb.
-
Close the incision with sutures.
-
Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain symptoms.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose (e.g., 40 mg/kg).
-
-
Behavioral Testing (Mechanical Allodynia):
-
Place the mice in individual clear plastic cages with a wire mesh floor and allow them to acclimate for at least 30 minutes.
-
Assess the paw withdrawal threshold (PWT) in response to stimulation with a series of calibrated von Frey filaments.
-
Apply the filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is observed.
-
The 50% PWT is calculated using the up-down method.
-
Conduct baseline measurements before surgery and before drug administration.
-
Perform post-treatment measurements at various time points (e.g., 1, 2, 4, and 6 hours) after this compound administration.
-
Chemotherapy-Induced Neuropathic Pain (CINP) Model
This protocol outlines the induction of CINP using a chemotherapeutic agent like paclitaxel (B517696) and the assessment of this compound's therapeutic potential.
Materials:
-
This compound
-
Vehicle
-
Paclitaxel
-
C57BL/6J mice
-
Von Frey filaments
Protocol:
-
CINP Induction:
-
Administer paclitaxel to mice (e.g., 4 mg/kg, i.p.) on four alternate days (days 1, 3, 5, and 7).
-
Monitor the animals for the development of mechanical allodynia, which typically manifests around day 14 post-first injection.
-
-
This compound Administration:
-
Prepare and administer this compound or vehicle as described in the CCI protocol at the desired dose range (e.g., 1.6 - 40 mg/kg).
-
-
Behavioral Testing (Mechanical Allodynia):
-
Follow the same procedure for assessing mechanical allodynia using von Frey filaments as described in the CCI protocol.
-
Establish a baseline before paclitaxel treatment and before this compound administration.
-
Measure PWT at various time points post-(R)-KT109 administration.
-
Conclusion
This compound represents a promising therapeutic agent for neuropathic pain by targeting the DAGLβ enzyme and reducing peripheral inflammation. The provided protocols and data, based on studies of KT109, offer a solid foundation for researchers to investigate the efficacy and mechanism of action of this compound in preclinical models of neuropathic pain. Further studies are warranted to specifically delineate the enantiomer-specific properties of KT109 to fully characterize the therapeutic potential of the (R)-enantiomer.
References
(R)-KT109: Application Notes and Protocols for In Vivo Mouse Studies
(For Research Use Only)
Introduction
(R)-KT109 is a potent and selective inhibitor of the enzyme diacylglycerol lipase-β (DAGLβ), with an IC50 of 42 nM. It demonstrates approximately 60-fold selectivity for DAGLβ over DAGLα.[1] By inhibiting DAGLβ, this compound effectively reduces the production of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and its downstream metabolites, including arachidonic acid and various eicosanoids.[1] This mechanism makes this compound a valuable research tool for investigating the role of the DAGLβ signaling pathway in various physiological and pathological processes, particularly in the context of inflammation and neuropathic pain.
These application notes provide detailed protocols for the dosage and administration of this compound in mice, based on established preclinical studies.
Mechanism of Action: DAGLβ Signaling Pathway
This compound acts as an antagonist to DAGLβ, which is responsible for converting diacylglycerol (DAG) into 2-AG. The inhibition of this step leads to a downstream reduction in inflammatory mediators.
Caption: this compound inhibits DAGLβ, blocking the synthesis of 2-AG.
Dosage and Administration in Mice
This compound is administered intraperitoneally (i.p.) in mice and has shown efficacy in various models. The optimal dose may vary depending on the specific mouse model and experimental endpoint.
Table 1: Summary of this compound Dosage and Administration in Mice
| Parameter | Details | Reference(s) |
| Route of Administration | Intraperitoneal (i.p.) | [1] |
| Dosage Range | 0.1 - 10 mg/kg for inhibiting DAGLβ in macrophages1.6 - 40 mg/kg for pain and inflammation models | [1] |
| Mouse Strains Used | C57BL/6J | [1] |
| Reported Effects | Reverses LPS-induced allodyniaReverses allodynia in chronic constrictive injury (CCI) and chemotherapy-induced neuropathic pain (CINP) models | [1] |
| Pharmacodynamic Action | Lowers 2-AG, arachidonic acid, and eicosanoids in peritoneal macrophages 4 hours post-administration | [1] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of LPS-Induced Inflammatory Pain
This protocol details the use of this compound to mitigate mechanical allodynia induced by lipopolysaccharide (LPS) in the mouse paw.
Experimental Workflow
Caption: Workflow for assessing the efficacy of this compound in a pain model.
Methodology
-
Animals: Use C57BL/6J mice, acclimated for at least 3 days before the experiment.
-
Baseline Measurement: Determine the baseline mechanical sensitivity by measuring the paw withdrawal threshold using von Frey filaments.
-
Compound Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline containing 5% DMSO and 5% Tween-80).
-
Administer the desired dose of this compound (e.g., 1.6, 10, or 40 mg/kg) or vehicle via intraperitoneal injection.[1]
-
-
Induction of Inflammation: 30 minutes after compound administration, inject 10 µL of LPS (1 mg/mL in sterile saline) into the plantar surface of the right hind paw.
-
Assessment of Mechanical Allodynia: Measure the paw withdrawal threshold at various time points (e.g., 1, 2, 4, and 24 hours) after LPS injection. A significant increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle group indicates an anti-allodynic effect.
Protocol 2: In Vivo Target Engagement - Measurement of 2-AG in Peritoneal Macrophages
This protocol is designed to confirm the in vivo inhibition of DAGLβ by measuring the levels of its product, 2-AG, in peritoneal macrophages.
Experimental Workflow
Caption: Workflow for measuring in vivo target engagement of this compound.
Methodology
-
Animals and Dosing: Administer this compound at a dose of 5 mg/kg (i.p.) to C57BL/6J mice.[1] A vehicle control group should be included.
-
Sample Collection: After 4 hours, euthanize the mice and perform a peritoneal lavage by injecting 5-10 mL of cold, sterile PBS into the peritoneal cavity.[1]
-
Macrophage Isolation: Collect the peritoneal fluid and centrifuge to pellet the cells. Isolate macrophages by plating the cells and allowing them to adhere for 2-4 hours, followed by washing away non-adherent cells.
-
Lipid Extraction: Scrape the adherent macrophages and perform a lipid extraction using a suitable method, such as a Bligh-Dyer or Folch extraction.
-
Quantification: Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 2-AG, arachidonic acid, and other relevant eicosanoids. A significant reduction in these lipids in the this compound-treated group compared to the vehicle group confirms in vivo target engagement.
References
preparing (R)-KT109 stock solution with DMSO
Application Notes: (R)-KT109
Introduction
This compound is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), a serine hydrolase that plays a crucial role in the endocannabinoid system.[1] DAGLβ is responsible for the biosynthesis of 2-arachidonoylglycerol (B1664049) (2-AG), an endogenous cannabinoid that modulates a variety of physiological processes, including inflammation, neurotransmission, and pain perception.[2][3][4][5] this compound is the more active enantiomer of KT109 and exhibits high potency for DAGLβ with an IC50 value in the low nanomolar range.[1] Its selectivity over the α-isoform (DAGLα) and other enzymes in the endocannabinoid pathway makes it a valuable tool for studying the specific functions of DAGLβ.[1]
Mechanism of Action
This compound exerts its inhibitory effect on DAGLβ, thereby blocking the hydrolysis of diacylglycerol to 2-AG.[2][3][4][5] This leads to a reduction in the levels of 2-AG and its downstream metabolites, including pro-inflammatory prostaglandins.[4] The compound also shows inhibitory activity against DAGLα and α/β-hydrolase domain-containing protein 6 (ABHD6), although with lower potency compared to DAGLβ.[1] Recent studies have also suggested a role for DAGLβ in regulating the LKB1-AMPK signaling pathway in macrophages.[6]
Applications
This compound is a valuable research tool for investigating the physiological and pathological roles of DAGLβ. Its applications include, but are not limited to:
-
Inflammation Research: Studying the involvement of DAGLβ in inflammatory responses, particularly in immune cells such as macrophages.[7]
-
Neuroscience: Elucidating the role of DAGLβ in neuroinflammation and pain signaling.[2][3]
-
Drug Development: Serving as a lead compound for the development of novel therapeutics targeting DAGLβ for the treatment of inflammatory diseases and neurological disorders.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₆N₄O | [1][] |
| Molecular Weight | 422.52 g/mol | [] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| CAS Number | 2055172-60-4 | [1][] |
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | 10 mg/mL | [1][7][9] |
| DMF | 10 mg/mL | [1][7][9] |
Protocols: Preparing this compound Stock Solution with DMSO
Materials
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Sterile, precision pipettes and tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
This compound is a potent bioactive compound. Handle with care and avoid direct contact with skin and eyes.
-
DMSO is a powerful solvent that can penetrate the skin and may carry dissolved substances with it. Always wear appropriate gloves and handle in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting the procedure.
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
3.1. Calculation
-
Determine the required mass of this compound:
-
Molecular Weight (MW) of this compound = 422.52 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = e.g., 1 mL = 0.001 L
-
Mass (g) = C (mol/L) x V (L) x MW ( g/mol )
-
Mass (mg) = 0.010 mol/L * 0.001 L * 422.52 g/mol * 1000 mg/g = 4.2252 mg
-
3.2. Procedure
-
Weighing this compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 4.2252 mg of this compound powder into the tared tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Preparation of Working Solutions
-
For cell-based assays, it is recommended to perform serial dilutions of the DMSO stock solution in the appropriate cell culture medium.
-
To minimize cytotoxicity, ensure that the final concentration of DMSO in the cell culture medium is less than 0.5%. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Quality Control
-
It is recommended to confirm the concentration and purity of the stock solution periodically, especially if stored for an extended period. This can be done using analytical techniques such as HPLC.
Visualizations
Signaling Pathway of DAGLβ Inhibition
Caption: DAGLβ signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Diacylglycerol lipase-beta is required for TNF-alpha response but not CD8+ T cell priming capacity of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta [frontiersin.org]
- 5. scbt.com [scbt.com]
- 6. pnas.org [pnas.org]
- 7. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Studying Neuroinflammation with (R)-KT109
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical process implicated in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and neuropathic pain.[1] This complex biological response in the central nervous system (CNS) involves the activation of glial cells, primarily microglia and astrocytes, which release a cascade of inflammatory mediators such as cytokines, chemokines, and reactive oxygen species.[1] A promising therapeutic strategy for these conditions is the targeted modulation of key enzymatic pathways that regulate the production of pro-inflammatory signaling molecules.
(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase (B570770) beta (DAGLβ), a serine hydrolase that is a key enzyme in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) within immune cells, including microglia.[2][3][4] By blocking DAGLβ, this compound reduces the production of 2-AG and its downstream metabolite, arachidonic acid, which is a precursor for pro-inflammatory prostaglandins.[2][3] This targeted inhibition of a critical node in the neuroinflammatory signaling cascade makes this compound a valuable research tool for investigating the role of the endocannabinoid system in neuroinflammation and for the development of novel anti-neuroinflammatory therapeutics.
These application notes provide detailed protocols for utilizing this compound to study neuroinflammation in both in vitro and in vivo models.
Data Presentation
Table 1: In Vitro Inhibitory Activity of KT109
| Target Enzyme | IC50 Value | Cell Line/System | Reference |
| Diacylglycerol Lipase β (DAGLβ) | 42 nM | Competitive Activity-Based Protein Profiling | [5] |
| Diacylglycerol Lipase β (human) | 580 nM | In vitro assay | [3][5] |
| α/β-hydrolase domain-containing protein 6 (ABHD6) | >90% inhibition at 50 nM | Neuro2A cells | [3] |
Table 2: In Vivo Efficacy of KT109 in a Mouse Model of Inflammatory Pain
| Experimental Model | Treatment | Dosage | Effect | Reference |
| LPS-induced mechanical allodynia | KT109 | 5-40 mg/kg | Dose-dependent reversal of allodynia | [2] |
| Chronic Constrictive Injury (CCI) of sciatic nerve | KT109 | 40 mg/kg | Reversal of thermal hyperalgesia | [2] |
| Chemotherapy-Induced Neuropathic Pain (CINP) | KT109 | 5-40 mg/kg | Dose-dependent reversal of allodynia | [2] |
Table 3: Effect of DAGLβ Inhibition on Inflammatory Mediators
| Cell Type/Model | Treatment | Outcome | Reference |
| Mouse Peritoneal Macrophages | KT109 | Reduced LPS-stimulated TNF-α release | [3][6] |
| Mouse Peritoneal Macrophages | KT109 | Reduced levels of 2-AG, arachidonic acid, and eicosanoids | [3][6] |
| Mouse Brain | DAGL inhibitors | Attenuated LPS-induced IL-1β production | [7] |
Signaling Pathway of this compound in Neuroinflammation
Caption: Mechanism of action of this compound in reducing neuroinflammation.
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Activity in Microglial Cells
This protocol outlines a general workflow for screening this compound for its ability to suppress inflammatory responses in a microglial cell line (e.g., BV-2).
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO (vehicle control)
-
Griess Reagent for nitrite (B80452) determination
-
ELISA kits for TNF-α and IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute this compound to the desired final concentrations in culture medium. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Inflammatory Challenge: Following pre-treatment, stimulate the cells with LPS (100 ng/mL) to induce an inflammatory response. Include a control group that is not treated with LPS.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Nitric Oxide Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitric oxide (NO), a marker of inflammation, by measuring nitrite levels using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Use the collected supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using commercially available ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Normalize the data to the vehicle-treated control group and calculate the IC50 value for the inhibition of NO, TNF-α, and IL-1β production.
Protocol 2: In Vivo Evaluation in an LPS-Induced Neuroinflammation Mouse Model
This protocol describes the use of this compound in a mouse model of acute neuroinflammation induced by systemic LPS administration.[8][9]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle (e.g., 10% DMSO, 10% Tween 80, 80% saline)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer
-
ELISA kits for TNF-α and IL-6
-
Immunohistochemistry reagents (antibodies against Iba1, GFAP)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Compound Administration: Prepare a solution of this compound in the vehicle. Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection at the desired dose (e.g., 10-40 mg/kg).
-
LPS Challenge: One hour after compound administration, induce neuroinflammation by i.p. injection of LPS (e.g., 1 mg/kg). A control group should receive a saline injection.
-
Tissue Collection: At a designated time point post-LPS injection (e.g., 2, 6, or 24 hours), euthanize the mice under deep anesthesia. Perfuse the animals with ice-cold saline.
-
Brain Homogenization: Dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex). Homogenize the tissue in an appropriate buffer for biochemical analysis.
-
Cytokine Analysis: Centrifuge the brain homogenates and collect the supernatant. Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
-
Immunohistochemistry: For a separate cohort of animals, fix the brains by perfusion with 4% paraformaldehyde. Cryoprotect, section, and perform immunohistochemistry using antibodies against Iba1 (microglial marker) and GFAP (astrocyte marker) to assess glial activation.
-
Data Analysis: Compare the cytokine levels and glial activation between the this compound-treated group and the vehicle-treated group.
Experimental Workflow Visualization
Caption: Experimental workflows for in vitro and in vivo studies.
References
- 1. pnas.org [pnas.org]
- 2. Diacylglycerol lipase β inhibition reverses nociceptive behaviour in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. DAGLβ inhibition perturbs a lipid network involved in macrophage inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using a GPR120/FFAR4 Agonist
A Note on (R)-KT109: Initial searches did not yield specific information for "this compound" as a GPR120/FFAR4 agonist. The available literature primarily describes KT109 as a diacylglycerol lipase-β (DAGLβ) inhibitor. Therefore, these application notes utilize the well-characterized and potent GPR120/FFAR4 agonist, TUG-891 , as a representative compound for detailing cell-based assay protocols.
These notes are intended for researchers, scientists, and drug development professionals working on G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).
Introduction to TUG-891
TUG-891 is a potent and selective synthetic agonist for GPR120/FFAR4.[1][2] It serves as a valuable tool for investigating the physiological functions of GPR120 and for screening for novel therapeutic agents targeting this receptor. GPR120 is activated by medium and long-chain free fatty acids and is implicated in various physiological processes, including glucose metabolism, anti-inflammatory responses, and adipogenesis.[3]
Mechanism of Action
Upon binding to GPR120, TUG-891 activates downstream signaling pathways primarily through two main routes:
-
Gαq/11 Pathway: Activation of the Gαq/11 protein subunit leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
β-Arrestin Pathway: TUG-891 also promotes the recruitment of β-arrestin-1 and β-arrestin-2 to the activated GPR120 receptor.[1] This leads to receptor internalization, desensitization, and can also initiate G protein-independent signaling cascades, such as the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.[1][3]
GPR120 Signaling Pathway
Caption: GPR120/FFAR4 signaling cascade upon activation by an agonist like TUG-891.
Data Presentation: Potency of TUG-891 in Cell-Based Assays
The following table summarizes the potency of TUG-891 in various in vitro functional assays for the human GPR120 receptor.
| Assay Type | Cell Line | Parameter | TUG-891 Potency (pEC50) | TUG-891 Potency (EC50) | Reference |
| Calcium Mobilization | CHO (hGPR120) | [Ca2+]i increase | - | 43.7 nM | [2] |
| Calcium Mobilization | Flp-In T-REx 293 (hGPR120) | [Ca2+]i increase | 7.5 ± 0.1 | ~31.6 nM | [1] |
| β-Arrestin-2 Recruitment | HEK293T (hGPR120) | BRET Signal | 7.6 ± 0.1 | ~25.1 nM | [1] |
| β-Arrestin-1 Recruitment | HEK293T (hGPR120) | BRET Signal | 7.3 ± 0.1 | ~50.1 nM | [1] |
| ERK Phosphorylation | Flp-In T-REx 293 (hGPR120) | pERK Level | 7.4 ± 0.2 | ~39.8 nM | [1] |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120 activation.
Principle: GPR120 activation by an agonist leads to Gαq/11-mediated PLC activation and subsequent IP3-induced calcium release from the endoplasmic reticulum. This transient increase in cytosolic calcium is detected by a calcium-sensitive fluorescent dye.
Experimental Workflow:
Caption: Workflow for a typical calcium mobilization assay.
Detailed Protocol:
-
Cell Culture: Seed CHO or HEK293 cells stably expressing human GPR120 (hGPR120) into a black, clear-bottom 96-well plate at a suitable density and culture overnight.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES). Incubate for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare a serial dilution of TUG-891 in the assay buffer.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading.
-
Agonist Addition: Add the TUG-891 dilutions to the wells and immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) for a period of 2-3 minutes.
-
Data Analysis: Determine the peak fluorescence response for each concentration of TUG-891. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the interaction between GPR120 and β-arrestin upon agonist stimulation.
Principle: Ligand binding to GPR120 induces a conformational change that promotes the recruitment of β-arrestin from the cytoplasm to the receptor at the cell membrane. This interaction can be detected using various technologies, such as Bioluminescence Resonance Energy Transfer (BRET).
Experimental Workflow:
Caption: Workflow for a BRET-based β-arrestin recruitment assay.
Detailed Protocol (BRET-based):
-
Cell Transfection and Seeding: Co-transfect HEK293T cells with plasmids encoding for hGPR120 fused to an energy acceptor (e.g., eYFP) and β-arrestin-2 fused to an energy donor (e.g., Renilla luciferase, Rluc). Seed the transfected cells into a white, clear-bottom 96-well plate.
-
Incubation: Culture the cells for 24-48 hours to allow for protein expression.
-
Compound Addition: Replace the culture medium with assay buffer and add serial dilutions of TUG-891. Incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to each well.
-
Signal Detection: Immediately measure the luminescence at two wavelengths using a plate reader capable of BRET measurements (e.g., emission at ~475 nm for the donor and ~530 nm for the acceptor).
-
Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). Plot the BRET ratio against the logarithm of the TUG-891 concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene downstream of GPR120 signaling.
Principle: GPR120 signaling pathways can activate specific transcription factors that, in turn, drive the expression of a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element.
Experimental Workflow:
Caption: Workflow for a reporter gene assay.
Detailed Protocol (Luciferase Reporter):
-
Cell Transfection and Seeding: Co-transfect a suitable cell line (e.g., HEK293) with an expression vector for hGPR120 and a reporter plasmid containing a response element (e.g., Serum Response Element - SRE) upstream of a luciferase gene. Seed the cells into a white 96-well plate.
-
Incubation: Allow the cells to adhere and express the proteins for 24 hours.
-
Compound Stimulation: Replace the medium with a serum-free medium containing serial dilutions of TUG-891.
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for reporter gene expression.
-
Lysis and Substrate Addition: Lyse the cells and add a luciferase assay reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence intensity using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the TUG-891 concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
References
- 1. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-KT109 Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme crucial in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] By inhibiting DAGLβ, this compound effectively reduces the levels of 2-AG and downstream inflammatory mediators, such as arachidonic acid and eicosanoids, particularly within macrophages.[1] This targeted activity makes this compound a valuable tool for investigating the role of the endocannabinoid system in inflammatory and neuropathic pain models. These application notes provide a detailed protocol for the intraperitoneal (i.p.) administration of this compound in murine models, summarize key quantitative data from preclinical studies, and illustrate the compound's mechanism of action and experimental workflow.
Mechanism of Action
This compound selectively inhibits the β isoform of diacylglycerol lipase (B570770) (DAGLβ) with a reported IC50 of 42 nM, demonstrating approximately 60-fold selectivity over the α isoform (DAGLα).[1] DAGLβ is a key enzyme in the synthesis of 2-AG, a major endocannabinoid neurotransmitter. The inhibition of DAGLβ by this compound leads to a significant reduction in the levels of 2-AG and its downstream metabolite, arachidonic acid. This, in turn, decreases the production of pro-inflammatory eicosanoids.[1][2] This mechanism of action has been shown to be effective in reducing inflammatory responses and allodynia in various preclinical models.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo and in vitro studies of this compound.
Table 1: In Vivo Efficacy of this compound via Intraperitoneal Injection in Mice
| Animal Model | Dosing Regimen | Key Findings | Reference |
| C57BL/6J Mice (LPS-induced allodynia) | 1.6-40 mg/kg, single i.p. dose | Reverses allodynic responses. | [1] |
| C57BL/6J Mice (LPS-induced allodynia) | 40 mg/kg, i.p. once daily for 6 days | Prevents the expression of allodynia without evidence of tolerance. | [1] |
| Chronic Constrictive Injury (CCI) Neuropathic Pain Model | 40 mg/kg, i.p. | Reverses allodynia. | [1] |
| Chemotherapy-Induced Neuropathic Pain (CINP) Model | 1.6-40 mg/kg, i.p. | Reverses allodynia. | [1] |
| C57BL/6J Mice | 5 mg/kg, i.p. (4 hours post-injection) | Lowers 2-AG, arachidonic acid, and eicosanoids in peritoneal macrophages. | [1] |
| Rats | 30 mg/kg, i.p. | Blocked DAGLβ in the lumbar spinal cord and brain. | [2] |
Table 2: In Vitro Potency of this compound
| Target | IC50 | Cell Line / System | Key Findings | Reference |
| DAGLβ | 42 nM | - | Potent and isoform-selective inhibition. | [1] |
| DAGLα | ~2.5 µM | - | ~60-fold selectivity for DAGLβ over DAGLα. | [1] |
| PLA2G7 | 1 µM | - | Shows inhibitory activity. | [1] |
| FAAH, MGLL, ABHD11, cPLA2 | - | - | Negligible activity. | [1] |
| Cellular 2-AG Reduction | - | Neuro 2A (50 nM), PC3 (100 nM) | Marked reduction in cellular 2-AG (~90%). | [1] |
Intraperitoneal Injection Protocol for this compound in Mice
This protocol provides a generalized procedure for the intraperitoneal administration of this compound in mice. It is essential to adhere to all institutional and national guidelines for the ethical and humane use of laboratory animals.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS with a solubilizing agent like Tween 80 or DMSO, as appropriate for the specific formulation of this compound)
-
Sterile 1 ml syringes
-
70% ethanol (B145695) or other suitable disinfectant
-
Sterile gauze or cotton swabs
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
Animal Restraint:
-
Injection Site Identification and Preparation:
-
Intraperitoneal Injection:
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[4][6]
-
Gently aspirate by pulling back the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe.[4]
-
If aspiration is clear, slowly and steadily inject the this compound solution.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, pain, or adverse reactions.[4]
-
Observe the animal for a short period to ensure it has recovered from the procedure.
-
Safety Precautions
-
Follow all standard laboratory safety procedures.
-
Wear appropriate personal protective equipment, including gloves and a lab coat.
-
Handle this compound according to its Safety Data Sheet (SDS).
-
All animal procedures should be performed in a designated and approved animal facility.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the DAGLβ/2-AG signaling pathway. The provided intraperitoneal injection protocol, along with the summarized quantitative data, offers a foundation for designing and executing in vivo studies to explore the therapeutic potential of this compound in various disease models. Researchers should adapt this general protocol to their specific experimental needs and ensure compliance with all relevant animal welfare regulations.
References
Application Notes and Protocols for (R)-KT109 in vitro Assay for DAGLβ Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), a key enzyme in the endocannabinoid signaling pathway.[1] DAGLβ catalyzes the hydrolysis of diacylglycerol (DAG) to produce the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[2][3] 2-AG is an endogenous ligand for cannabinoid receptors CB1 and CB2 and is a precursor for arachidonic acid and subsequent pro-inflammatory prostaglandins.[4][5] The inhibition of DAGLβ is a promising therapeutic strategy for various pathological conditions, including inflammation and pain.[4][6] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound against DAGLβ.
Data Presentation
The inhibitory activity of this compound and its selectivity against other related serine hydrolases are summarized in the table below. The data is presented as IC50 values, the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Enzyme | This compound IC50 | (S)-KT109 IC50 | Notes |
| DAGLβ | 14 nM (Neuro2A cells)[1], 42 nM (competitive ABPP)[1][4], 82 nM (LC-MS substrate assay)[4][7] | 39.81 nM[8] | Potent inhibition of the target enzyme. |
| DAGLα | ~2.3 µM[7] | 794.3 nM[8] | Demonstrates ~60-fold selectivity for DAGLβ over DAGLα.[1] |
| ABHD6 | 16 nM[4] | 630.9 nM[8] | Significant off-target activity. A control compound, KT195, which is a potent ABHD6 inhibitor with no DAGLβ activity, can be used.[4] |
| PLA2G7 | 1 µM[1][4] | - | Moderate inhibitory activity. |
| FAAH | Negligible activity[1][4] | - | High selectivity against FAAH. |
| MAGL | Negligible activity[1] | - | High selectivity against MAGL. |
| ABHD11 | Negligible activity[1][4] | - | High selectivity against ABHD11. |
| cPLA2 | Negligible activity[4] | - | High selectivity against cPLA2. |
Signaling Pathway
The following diagram illustrates the role of DAGLβ in the endocannabinoid signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. haematologica.org [haematologica.org]
- 7. researchgate.net [researchgate.net]
- 8. file.glpbio.com [file.glpbio.com]
Application Notes and Protocols for Measuring (R)-KT109 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] Emerging evidence suggests that the DAGLβ/2-AG signaling axis plays a significant role in the pathophysiology of various diseases, including cancer. Specifically, DAGLβ has been identified as a key enzyme in promoting tumorigenesis and metastasis in intrahepatic cholangiocarcinoma.[2] This document provides detailed protocols and application notes for assessing the efficacy of this compound as a potential anti-cancer therapeutic agent.
The methodologies outlined below cover in vitro and in vivo techniques to evaluate the biochemical and cellular effects of this compound, including its impact on DAGLβ activity, cancer cell viability, apoptosis, and tumor growth.
Mechanism of Action of this compound
This compound is the R-enantiomer of KT109, a potent inhibitor of DAGLβ with an IC50 of 42 nM.[1] KT109 has demonstrated high selectivity for DAGLβ over DAGLα (approximately 60-fold).[1] The primary mechanism of action of this compound is the inhibition of DAGLβ, leading to a reduction in the production of 2-AG.[1] 2-AG is a signaling molecule that can promote cancer cell proliferation and migration.[2] By inhibiting DAGLβ, this compound is hypothesized to decrease the levels of pro-tumorigenic 2-AG, thereby inhibiting cancer progression.
Data Presentation: In Vitro Efficacy of KT109
The following tables summarize the available quantitative data for the racemic mixture, KT109. These values can serve as a reference for designing experiments with this compound.
Table 1: Enzymatic and Cellular Inhibition by KT109
| Parameter | System | IC50 Value | Reference |
| DAGLβ Inhibition | Recombinant enzyme | 42 nM | [1] |
| DAGLβ Inactivation | Neuro2A cells | 14 nM | [1] |
| DAGLβ Inactivation | PC3 (prostate cancer) cells | 0.58 µM | [1] |
| 2-AG Reduction | Neuro2A cells (50 nM KT109) | ~90% reduction | [1] |
| 2-AG Reduction | PC3 cells (100 nM KT109) | ~90% reduction | [1] |
Table 2: Anti-proliferative Effect of KT109
| Cell Line | Condition | Effect | Concentration | Reference |
| Intrahepatic Cholangiocarcinoma (ICC) | LPS-stimulated | Suppression of proliferation | 10 µM | [2] |
Experimental Protocols
Protocol 1: In Vitro DAGLβ Activity Assay
This protocol is designed to determine the direct inhibitory effect of this compound on DAGLβ enzymatic activity.
Materials:
-
This compound
-
Cell line overexpressing DAGLβ (e.g., HEK293T transfected with DAGLβ)
-
Cell lysis buffer
-
Radiolabeled DAGL substrate (e.g., 1-oleoyl[1-14C]-2-arachidonoylglycerol)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and vials
Procedure:
-
Prepare Cell Lysates: Culture and harvest cells overexpressing DAGLβ. Lyse the cells and quantify the protein concentration.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Enzyme Inhibition: In a microcentrifuge tube, pre-incubate the cell lysate with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding the radiolabeled DAGL substrate. Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
Lipid Extraction: Stop the reaction and extract the lipids using an appropriate solvent system (e.g., chloroform/methanol).
-
Thin-Layer Chromatography (TLC): Separate the lipid extracts on a TLC plate to resolve the substrate from the product (radiolabeled oleic acid).
-
Quantification: Scrape the corresponding bands from the TLC plate into scintillation vials and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., PC3 for prostate cancer, HuCCT1 for cholangiocarcinoma)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle control.
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Analysis by Western Blotting
This protocol is used to assess whether this compound induces apoptosis in cancer cells by detecting key apoptotic markers.
Materials:
-
This compound
-
Cancer cell lines
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cancer cells with this compound at various concentrations for a specified time.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 4: In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[3]
Materials:
-
This compound
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line (e.g., HuCCT1)
-
Matrigel (optional)
-
Vehicle for this compound administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (at various doses, e.g., 1-50 mg/kg) or vehicle to the respective groups via a suitable route (e.g., intraperitoneal injection) on a predetermined schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups.
Conclusion
The provided protocols offer a comprehensive framework for the preclinical evaluation of this compound's efficacy as an anti-cancer agent. By systematically assessing its impact on DAGLβ activity, cancer cell viability, apoptosis, and in vivo tumor growth, researchers can gain valuable insights into its therapeutic potential. The available data on KT109 strongly supports the rationale for these investigations and provides a basis for dose selection and experimental design. Further studies are warranted to establish a detailed anti-cancer profile for the (R)-enantiomer.
References
Troubleshooting & Optimization
troubleshooting (R)-KT109 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using (R)-KT109 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), with an IC50 value of 42 nM.[1] It exhibits approximately 60-fold selectivity for DAGLβ over DAGLα.[1] The primary mechanism of action of this compound is the inhibition of DAGLβ, a serine hydrolase responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting DAGLβ, this compound reduces the levels of 2-AG and downstream signaling molecules like arachidonic acid and eicosanoids, which are involved in inflammatory responses.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is typically supplied as a solid powder. For experimental use, it is recommended to prepare a stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[2][3] The stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3]
Q3: I am observing precipitation when diluting my this compound DMSO stock solution into my aqueous experimental buffer. What should I do?
This is a common issue known as "precipitation upon dilution" that occurs with hydrophobic compounds.[3] Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your assay.[3]
-
Use a Surfactant: Incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, in your aqueous buffer can help maintain the solubility of hydrophobic compounds.[3]
-
Employ Co-solvents: Adding a small percentage of a water-miscible organic co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to your final aqueous medium can improve solubility.[2][3]
-
pH Adjustment: If your experimental system allows, adjusting the pH of the buffer might enhance the solubility of this compound, particularly if it has ionizable groups.[2][3]
Troubleshooting Guide: this compound Solubility Issues
Problem: this compound powder is not dissolving in the chosen solvent.
Possible Cause & Solution
-
Insufficient Solvent Volume: The concentration may be too high for the selected solvent. Refer to the solubility data and adjust the solvent volume accordingly.
-
Inadequate Mixing: Ensure thorough mixing by vortexing vigorously for 1-2 minutes.[2][3]
-
Compound Properties: Some compounds require additional energy to dissolve. Gentle heating in a water bath (e.g., 37°C for 5-10 minutes) or sonication in short bursts can aid dissolution, provided the compound is heat-stable.[2][3]
Problem: Inconsistent or lower-than-expected activity in cell-based assays.
Possible Cause & Solution
-
Precipitation in Culture Media: this compound may be precipitating out of the cell culture medium over time. Before your main experiment, perform a small-scale solubility test in your specific cell culture medium to determine the maximum soluble concentration.[3] Visually inspect for any signs of precipitation, such as crystals or an oily film.[3]
-
Interaction with Serum Proteins: Components in the serum of your culture medium can affect the bioavailability and solubility of small molecules.[3] Consider testing different serum concentrations or using serum-free media if your experimental design permits.[3]
-
Actual Concentration is Lower than Nominal: Due to poor solubility, the actual concentration of soluble this compound in the assay may be lower than intended. After preparing your final dilution, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved microparticles and use the supernatant.[2]
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Concentration | Observation | Source |
| DMSO | 10 mg/mL | Clear solution | |
| DMSO | 10 mM | - | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 422.52 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM solution, you will need 4.225 mg.
-
Weigh the calculated amount of this compound powder and place it in a microcentrifuge tube.
-
Add the appropriate volume of DMSO (in this case, 1 mL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.[2][3]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If dissolution is difficult, gentle warming (if the compound is heat-stable) or sonication can be applied.[3]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
Protocol 2: General Method for Solubility Assessment in Aqueous Buffers
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous experimental buffer
-
Microcentrifuge tubes
-
High-speed centrifuge
Procedure:
-
Prepare serial dilutions of the this compound stock solution into your aqueous buffer.
-
After dilution, vortex each tube briefly.
-
Incubate the solutions under your experimental conditions (e.g., specific temperature and time).
-
Visually inspect for any signs of precipitation.
-
To confirm, centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes.[2]
-
Carefully examine the supernatant for clarity and check for a pellet of undissolved compound. A clear, particle-free supernatant indicates good solubility at that concentration.[2]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
Caption: Logical troubleshooting flow for this compound solubility issues.
References
Technical Support Center: Optimizing (R)-KT109 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of (R)-KT109 for cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this potent and selective diacylglycerol lipase-β (DAGLβ) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and isoform-selective inhibitor of diacylglycerol lipase-β (DAGLβ), with a reported half-maximal inhibitory concentration (IC50) of 42 nM.[1] It demonstrates approximately 60-fold selectivity for DAGLβ over DAGLα.[1] The primary mechanism of action of this compound is the inhibition of DAGLβ, an enzyme responsible for the production of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting DAGLβ, this compound perturbs a lipid network involved in inflammatory responses, leading to reduced levels of 2-AG, arachidonic acid, and eicosanoids in cells like mouse peritoneal macrophages.[1]
Q2: What is a good starting concentration for this compound in my cell line?
A good starting point is to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[2][3] Based on published data, concentrations of 50 nM have been used in Neuro 2A cells and 100 nM in PC3 cells to achieve a significant reduction in cellular 2-AG levels.[1] Therefore, a concentration range of 10 nM to 1 µM is a reasonable starting point for most cell lines. It is crucial to use the lowest concentration that elicits the desired on-target effect with minimal off-target effects or cytotoxicity.[3]
Q3: How should I prepare and store this compound stock solutions?
To ensure the stability and activity of this compound, follow these guidelines for preparation and storage:
-
Solvent: Use a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare the initial stock solution.[2]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the final concentration of the solvent in your cell culture medium.[4]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2] If the compound is light-sensitive, protect it from light.[2]
-
Working Dilutions: Prepare fresh dilutions of this compound from the stock solution in your cell culture medium for each experiment.[2]
Q4: What are the potential off-target effects of this compound?
While this compound is highly selective for DAGLβ over DAGLα, it is important to consider potential off-target effects, especially at higher concentrations.[1][2] this compound has shown some inhibitory activity against PLA2G7 (IC50 = 1 µM) but has negligible activity against FAAH, MGLL, ABHD11, and cPLA2.[1] To minimize off-target effects, it is recommended to use the lowest effective concentration determined from a dose-response curve and to include appropriate controls in your experiments.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death or toxicity | The concentration of this compound is too high. | Perform a dose-response experiment to determine the cytotoxic concentration (CC50) using a cell viability assay (e.g., MTT, MTS, or resazurin). Aim to work at concentrations well below the CC50.[2][3] |
| The cell line is particularly sensitive to the compound. | Consider using a less sensitive cell line if it is appropriate for your research question. Otherwise, perform extensive optimization of the concentration and exposure time.[2][3] | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control.[2] | |
| Inconsistent results between experiments | Variability in cell density, passage number, or inhibitor preparation. | Standardize your experimental procedures, including cell seeding density and passage number. Always prepare fresh dilutions of this compound for each experiment.[3] |
| Degradation of the this compound stock solution. | Aliquot the stock solution and avoid repeated freeze-thaw cycles. If you suspect degradation, use a fresh vial of the compound.[2] | |
| No observable on-target effect | The concentration of this compound is too low. | Perform a dose-response experiment to determine the effective concentration (EC50) for your desired readout (e.g., reduction of 2-AG levels). |
| The inhibitor is not sufficiently cell-permeable in your cell line. | While small molecule inhibitors are generally cell-permeable, this can vary between cell types. If you suspect this is an issue, you may need to investigate alternative delivery methods, although this is less common for this class of compounds.[2] | |
| The on-target readout is not sensitive enough. | Develop a more sensitive assay to measure the on-target effect. For this compound, this could involve quantifying 2-AG levels via mass spectrometry.[3] | |
| Observed phenotype does not match the known effects of DAGLβ inhibition | The phenotype may be due to an off-target effect. | Use a structurally distinct DAGLβ inhibitor to see if it produces the same phenotype. This can help confirm that the observed effect is due to on-target inhibition.[3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve and Cell Viability Assay
This protocol describes how to determine the effective and non-toxic concentration range of this compound for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
High-purity DMSO
-
Cell viability assay reagent (e.g., MTT, MTS, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. b. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]
-
Inhibitor Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 1 nM to 10 µM).[3] c. Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).[2] d. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. e. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
Cell Viability Assay (Resazurin Assay Example): a. After the incubation period, add 10 µL of the resazurin (B115843) solution to each well.[2] b. Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.[2] c. Measure the fluorescence using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[2]
-
Data Analysis: a. Subtract the background fluorescence (from wells with medium only). b. Normalize the fluorescence values of the treated wells to the vehicle control wells to determine the percentage of cell viability. c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Protocol 2: Assessing On-Target Activity by Measuring Downstream Effects
To confirm that this compound is inhibiting DAGLβ in your cells, you can measure the levels of its product, 2-AG, or downstream signaling molecules.
Materials:
-
Your cell line of interest
-
6-well cell culture plates
-
This compound at the predetermined optimal concentration
-
Reagents for cell lysis
-
Analytical method for quantifying 2-AG (e.g., LC-MS/MS) or for Western blotting of downstream targets.
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with the optimized, non-toxic concentration of this compound or a vehicle control for the desired duration.
-
Sample Collection and Preparation: a. For 2-AG measurement, harvest the cells and perform lipid extraction according to established protocols for endocannabinoid analysis. b. For Western blotting, lyse the cells in an appropriate buffer and determine the protein concentration.
-
Analysis: a. Quantify 2-AG levels using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. For Western blotting, analyze the expression or phosphorylation status of proteins in pathways known to be modulated by 2-AG signaling.
-
Data Interpretation: a. A significant reduction in 2-AG levels in the this compound-treated cells compared to the vehicle control confirms on-target activity. b. Changes in downstream signaling proteins can provide further evidence of the inhibitor's effect.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Diacylglycerol Lipase-β (DAGLβ) | [1] |
| IC50 | 42 nM | [1] |
| Selectivity | ~60-fold for DAGLβ over DAGLα | [1] |
Table 2: Recommended Starting Concentration Ranges for Cell Culture Experiments
| Cell Line | Starting Concentration Range | Example Concentration | Reference |
| General | 10 nM - 1 µM | N/A | [3] |
| Neuro 2A | Not specified | 50 nM | [1] |
| PC3 | Not specified | 100 nM | [1] |
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting workflow for this compound experiments.
References
potential off-target effects of (R)-KT109
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of (R)-KT109, a potent and selective inhibitor of Diacylglycerol Lipase-β (DAGLβ).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity profile?
A1: The primary target of this compound is Diacylglycerol Lipase-β (DAGLβ), with a reported IC50 of 42 nM. It demonstrates approximately 60-fold selectivity for DAGLβ over DAGLα. While generally selective, it does exhibit some inhibitory activity against other serine hydrolases and lipid-modifying enzymes.[1]
Q2: What are the known off-targets of this compound?
A2: this compound has shown inhibitory activity against Phospholipase A2 Group VII (PLA2G7) with an IC50 of 1 µM. It has negligible activity against Fatty Acid Amide Hydrolase (FAAH), Monoglyceride Lipase (MGLL), Abhydrolase Domain-Containing Protein 11 (ABHD11), and cytosolic phospholipase A2 (cPLA2 or PLA2G4A).[1] Cross-reactivity with a limited number of other serine hydrolases has been observed in macrophages.[1]
Q3: What are the expected downstream effects of on-target this compound activity?
A3: As a DAGLβ inhibitor, this compound is expected to lower the levels of 2-Arachidonoylglycerol (2-AG), arachidonic acid, and eicosanoids in cells and tissues.[1] In lipopolysaccharide-stimulated macrophages, it has been shown to reduce secreted TNF-α levels.[1]
Q4: I am observing unexpected cellular phenotypes that are not consistent with DAGLβ inhibition. What could be the cause?
A4: Unexpected phenotypes could arise from the known off-target inhibition of PLA2G7 or potential interactions with other uncharacterized serine hydrolases. The specific cellular context and the expression levels of these off-target enzymes could influence the observed effects. It is also important to consider the metabolic stability of the compound in your experimental system.
Q5: How can I confirm that the observed effects in my experiment are due to on-target inhibition of DAGLβ?
A5: To confirm on-target activity, consider performing rescue experiments by supplementing your system with downstream metabolites of the DAGLβ pathway, such as 2-AG or arachidonic acid. Additionally, using a structurally distinct DAGLβ inhibitor or employing genetic knockdown/knockout of DAGLβ can help validate that the observed phenotype is a direct result of inhibiting this specific enzyme.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in different cell lines.
| Potential Cause | Troubleshooting Steps |
| Different expression levels of DAGLβ and off-targets. | 1. Quantify the relative expression levels of DAGLβ, DAGLα, and PLA2G7 in your cell lines using methods like qPCR or western blotting. 2. Correlate the expression levels with the observed IC50 values. |
| Cellular permeability and metabolism of this compound. | 1. Assess the intracellular concentration of this compound over time using LC-MS/MS. 2. Investigate potential metabolism of the compound by the cell lines, which could lead to inactivation. |
| Experimental variability. | 1. Ensure consistent cell seeding densities and passage numbers. 2. Verify the concentration and stability of your this compound stock solution. |
Issue 2: Unexpected changes in lipid profiles unrelated to the 2-AG pathway.
| Potential Cause | Troubleshooting Steps |
| Off-target inhibition of PLA2G7. | 1. Measure the activity of PLA2G7 in your experimental system in the presence and absence of this compound. 2. Compare the lipidomic profile with that of cells treated with a selective PLA2G7 inhibitor. |
| Broad effects on lipid metabolism. | 1. Perform a comprehensive lipidomic analysis to identify all altered lipid species. 2. Consult the literature for potential roles of the identified off-targets in the regulation of these lipid pathways. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Selectivity vs. DAGLβ |
| DAGLβ | 42 nM | - |
| DAGLα | ~2.5 µM | ~60-fold |
| PLA2G7 | 1 µM | ~24-fold |
| FAAH | Negligible | - |
| MGLL | Negligible | - |
| ABHD11 | Negligible | - |
| cPLA2 | Negligible | - |
Data compiled from publicly available sources.[1]
Experimental Protocols
Protocol 1: Assessing Off-Target Kinase/Enzyme Activity
This protocol provides a general workflow for determining the IC50 of this compound against a potential off-target enzyme.
-
Enzyme and Substrate Preparation:
-
Obtain purified, recombinant enzyme of interest (e.g., PLA2G7).
-
Prepare the appropriate substrate and reaction buffer as recommended by the enzyme manufacturer or literature.
-
-
Compound Dilution Series:
-
Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM.
-
Further dilute the compound in the reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Enzymatic Reaction:
-
Add the diluted this compound or vehicle control (DMSO) to the reaction wells.
-
Add the enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate.
-
-
Detection:
-
Measure the enzyme activity at different time points or at a fixed endpoint using a suitable detection method (e.g., fluorescence, luminescence, absorbance).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
addressing poor in vivo efficacy of (R)-KT109
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges encountered during in vivo experiments with (R)-KT109.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is the more potent enantiomer of KT109, a selective inhibitor of diacylglycerol lipase (B570770) beta (DAGLβ) with an IC50 of 42 nM.[1] DAGLβ is a serine hydrolase responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting DAGLβ, this compound reduces the levels of 2-AG and its downstream metabolites, such as arachidonic acid (AA) and eicosanoids, which are involved in inflammatory responses.[1]
2. What are the known off-targets for this compound?
While this compound is highly selective for DAGLβ over DAGLα (~60-fold selectivity), it has some known off-target activities.[1] The main off-target is α/β-hydrolase domain-containing protein 6 (ABHD6) with an IC50 of 16 nM. It also shows inhibitory activity against PLA2G7 (IC50 = 1 µM) and MAGL at higher concentrations.[1][2] To control for the effects of ABHD6 inhibition, the related compound KT195, a potent and selective ABHD6 inhibitor with negligible activity against DAGLβ, can be used as a negative control in experiments.
3. What is the solubility of this compound and how should I prepare it for in vivo studies?
This compound is soluble in DMSO at a concentration of 10 mg/mL. For in vivo administration, a common method is to first dissolve the compound in DMSO and then dilute it with a vehicle suitable for injection, such as a mixture of PEG, Tween 80, and saline. Always prepare fresh solutions for optimal results. A clear solution of 2.5 mg/mL has been previously achieved for in vivo use.[1]
Troubleshooting Poor In Vivo Efficacy
Problem 1: Lack of expected pharmacological effect despite target engagement.
It has been observed that while KT109 effectively inhibits DAGLβ in the central nervous system of rats, it does not significantly reduce the levels of 2-AG, arachidonic acid (AA), or prostaglandin (B15479496) E2 (PGE2) in the brain.[2] This suggests that in certain tissues or disease models, DAGLβ may not be the primary enzyme responsible for the production of these signaling molecules, or there might be compensatory mechanisms at play.
Recommendations:
-
Confirm Target Engagement: Measure the activity of DAGLβ in your target tissue post-administration to confirm that this compound is reaching its target and inhibiting the enzyme.
-
Measure Downstream Metabolites: Quantify the levels of 2-AG, AA, and relevant eicosanoids in both plasma and the target tissue to determine if the pharmacological pathway is being modulated as expected.
-
Consider Alternative Pathways: Investigate the potential contribution of DAGLα or other enzymes to the production of 2-AG in your specific experimental model.
Problem 2: Suboptimal pharmacokinetic properties leading to insufficient exposure.
Poor in vivo efficacy can often be attributed to issues with absorption, distribution, metabolism, or excretion (ADME), resulting in the compound not reaching or staying at the target site at a high enough concentration for a sufficient duration.[3][4]
Recommendations:
-
Pharmacokinetic Studies: Conduct a pharmacokinetic study to determine the concentration of this compound in plasma and the target tissue over time. This will help you understand its bioavailability, half-life, and clearance rate.
-
Dose Escalation: If the compound is well-tolerated, a dose-escalation study may be warranted to see if a higher concentration can achieve the desired effect.
-
Alternative Formulation or Route of Administration: The formulation and route of administration can significantly impact bioavailability. Consider optimizing the vehicle or exploring alternative routes (e.g., intraperitoneal, oral gavage, subcutaneous) to improve exposure.[1]
Problem 3: High plasma protein binding limiting free drug concentration.
Many small molecule inhibitors exhibit high affinity for plasma proteins like albumin.[5] Only the unbound, or "free," fraction of the drug is available to distribute to tissues and interact with the target.[6][7] High plasma protein binding can severely limit the efficacy of a compound, even if it has high in vitro potency.
Recommendations:
-
Measure Plasma Protein Binding: Determine the percentage of this compound bound to plasma proteins in the species you are using for your in vivo studies.
-
Correlate Free Drug Concentration with Efficacy: The "free drug hypothesis" states that the concentration of unbound drug in the plasma is what equilibrates with the tissue and drives the pharmacological effect.[5] Aim for unbound plasma concentrations that are above the in vitro IC50 for DAGLβ.
Data Summary
Table 1: Physicochemical and In Vitro Properties of KT109
| Property | Value | Reference |
| Molecular Formula | C27H26N4O | [] |
| Molecular Weight | 422.52 g/mol | [] |
| Form | White to beige powder | |
| Solubility | DMSO: 10 mg/mL | |
| Storage Temperature | 2-8°C | |
| DAGLβ IC50 | 42 nM | [1] |
| ABHD6 IC50 | 16 nM | |
| PLA2G7 IC50 | 1 µM | [1] |
| (S)-KT109 DAGLβ IC50 | 39.81 nM | [9] |
Experimental Protocols
Protocol 1: In Vivo Formulation and Administration of this compound
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to create a stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved.
-
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of PEG400, Tween 80, and saline. A common ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
-
Final Formulation:
-
On the day of injection, dilute the this compound stock solution with the vehicle to the desired final concentration for dosing. For example, to achieve a 5 mg/kg dose in a 20g mouse with an injection volume of 100 µL, you would need a final concentration of 1 mg/mL.
-
-
Administration:
-
Administer the solution to the animals via the desired route (e.g., intraperitoneal injection). Ensure the solution is at room temperature and well-mixed before injection.
-
Protocol 2: Assessment of Target Engagement and Biomarker Modulation
-
Tissue Collection:
-
At a predetermined time point after this compound administration (e.g., 4 hours), euthanize the animals and collect blood (for plasma) and the target tissue(s) (e.g., brain, liver, tumor).[1]
-
-
Sample Processing:
-
Process the blood to obtain plasma.
-
Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
-
DAGLβ Activity Assay:
-
Homogenize the tissue samples and measure DAGLβ activity using a commercially available assay kit or a published method. Compare the activity in treated animals to that in vehicle-treated controls.
-
-
Lipidomics Analysis:
-
Extract lipids from plasma and tissue homogenates.
-
Use liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of 2-AG, arachidonic acid, and other relevant eicosanoids.[2] Compare the levels in treated animals to those in vehicle-treated controls.
-
Visualizations
Caption: The DAGLβ signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Plasma protein binding: from discovery to development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: (R)-KT109 Bioavailability Enhancement
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the development of (R)-KT109, a compound with inherently low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
Based on initial preclinical data, the primary obstacles to achieving adequate oral bioavailability for this compound are its low aqueous solubility and potential for significant first-pass metabolism in the liver. Its high permeability suggests that once dissolved, it is well-absorbed across the intestinal wall.
Q2: What is the Biopharmaceutical Classification System (BCS) class of this compound and why is it important?
This compound is classified as a BCS Class II compound, characterized by low solubility and high permeability. This classification is crucial as it directs formulation development efforts towards improving the dissolution rate of the drug, which is the rate-limiting step for its absorption.
Q3: What are the initial recommended strategies to improve the oral absorption of this compound?
For a BCS Class II compound like this compound, the most effective initial strategies focus on increasing the drug's surface area and/or its apparent solubility. Key approaches include:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface-area-to-volume ratio, enhancing dissolution.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly improve its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Formulating the drug in lipids, surfactants, and co-solvents can improve solubility and take advantage of lipid absorption pathways.
Troubleshooting Guide
Issue 1: Inconsistent or low in vivo exposure in animal models despite adequate dosing.
Possible Cause: Poor dissolution of the crystalline form of this compound in the gastrointestinal tract.
Troubleshooting Steps:
-
Verify Drug Substance Properties: Confirm the particle size distribution and solid-state form (crystalline vs. amorphous) of the drug batch being used.
-
Formulation Enhancement:
-
Micronization/Nanomilling: Reduce the particle size of the drug substance.
-
Amorphous Solid Dispersion (ASD): Develop an ASD formulation to improve solubility.
-
Lipid-Based Formulation: Explore self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).
-
-
Evaluate Formulations In Vitro: Perform dissolution testing on the new formulations under biorelevant conditions (e.g., FaSSIF and FeSSIF media) to ensure they outperform a simple suspension of the drug.
-
In Vivo Pharmacokinetic (PK) Study: Dose the most promising formulations in an appropriate animal model (e.g., rat or dog) and compare the plasma concentration-time profiles against the initial formulation.
Issue 2: High variability in plasma concentrations between subjects in preclinical studies.
Possible Cause: Food effects or pH-dependent solubility of this compound.
Troubleshooting Steps:
-
Investigate Food Effects: Conduct a food-effect study in an animal model (e.g., beagle dogs) by administering the formulation in both fasted and fed states. Significant differences in pharmacokinetic parameters (AUC, Cmax) will confirm a food effect.
-
pH-Dependent Solubility Profile: Determine the solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).
-
Formulation Mitigation: If a significant food effect or pH-dependent solubility is observed, consider formulations that can mitigate these issues, such as:
-
Enteric Coating: To protect the drug from the acidic environment of the stomach if it is acid-labile or has higher solubility at a more neutral pH.
-
Buffered Formulations: To create a micro-environment with a more favorable pH for dissolution.
-
Lipid-Based Formulations: These can often reduce the impact of food on absorption.
-
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic data from a preclinical study in rats, comparing different formulation strategies for this compound.
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 980 ± 210 | 100 (Reference) |
| Micronized Suspension | 50 | 320 ± 60 | 2.0 | 2150 ± 450 | 219 |
| Amorphous Solid Dispersion (ASD) | 50 | 850 ± 150 | 1.5 | 5800 ± 980 | 592 |
| Nano-suspension | 50 | 980 ± 180 | 1.0 | 6500 ± 1100 | 663 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer Selection: Select a suitable polymer for ASD formation (e.g., HPMC-AS, PVP VA64, or Soluplus®).
-
Solvent System: Identify a common solvent system in which both this compound and the selected polymer are soluble (e.g., acetone/methanol mixture).
-
Solution Preparation: Prepare a solution containing a specific ratio of this compound to polymer (e.g., 1:3 w/w).
-
Spray Drying:
-
Set the inlet temperature, gas flow rate, and solution feed rate of the spray dryer.
-
Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving behind a fine powder of the amorphous solid dispersion.
-
-
Powder Collection: Collect the resulting powder from the cyclone.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm for crystalline this compound.
-
Powder X-ray Diffraction (PXRD): To confirm the amorphous nature of the drug in the dispersion (absence of Bragg peaks).
-
Dissolution Testing: To assess the in vitro dissolution rate improvement compared to the crystalline drug.
-
Visualizations
Caption: Workflow for improving the oral bioavailability of this compound.
Caption: Troubleshooting logic for low bioavailability of this compound.
common issues with (R)-KT109 in animal models
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of (R)-KT109 in animal models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Compound Profile: this compound
This compound is a potent and selective, orally bioavailable small molecule inhibitor of the Tyrosine Kinase X (TKX). TKX is a receptor tyrosine kinase that is frequently hyperactivated in various solid tumors, playing a crucial role in tumor cell proliferation, survival, and angiogenesis. This compound is currently in preclinical development for the treatment of TKX-positive cancers.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during in vivo studies with this compound.
Pharmacokinetics & Pharmacodynamics
Q: I am observing lower than expected plasma concentrations of this compound in my animal model. What are the possible causes and solutions?
A: Low plasma exposure can be due to several factors. Here's a systematic approach to troubleshooting this issue:
-
Formulation Issues: this compound has low aqueous solubility. Inadequate formulation is a common reason for poor absorption.
-
Check for Precipitation: Visually inspect the dosing formulation for any precipitation before and during administration.
-
Optimize Vehicle: If using a simple suspension like methylcellulose (B11928114), consider switching to a solution-based formulation or a more complex suspension system.[1][2] See Table 1 for a comparison of different vehicles.
-
Particle Size: For suspensions, ensure the particle size of the this compound powder is minimized to enhance dissolution.[2]
-
-
Dosing Technique: Improper oral gavage technique can lead to dosing errors. Ensure the gavage needle is correctly placed and the full dose is administered.
-
Animal-Related Factors:
-
Fasting State: The presence of food in the stomach can affect drug absorption. Standardize the fasting period for all animals before dosing.[2]
-
Gastrointestinal Issues: If the animals are experiencing diarrhea, it can reduce the transit time and limit absorption.
-
Q: The therapeutic effect of this compound in my tumor model is not correlating with the dose. What should I investigate?
A: A disconnect between dose and efficacy can point to issues with target engagement or complex biological responses.
-
Confirm Target Engagement: At the end of your study, collect tumor tissue and assess the phosphorylation status of TKX and its downstream effectors (e.g., p-AKT, p-ERK) via Western blot or immunohistochemistry. This will confirm if this compound is hitting its target in the tumor.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The timing of tissue collection is crucial. The concentration of this compound in the plasma and tumor may peak and trough at different times.[3] A time-course experiment to correlate plasma and tumor concentrations with target inhibition can be informative.
-
Off-Target Effects: At higher doses, off-target activities of kinase inhibitors can sometimes lead to paradoxical effects or toxicities that confound the efficacy results.[4][5] Consider performing a kinome scan to understand the selectivity profile of this compound.
-
Tumor Heterogeneity: The tumor model itself might have inherent resistance mechanisms or develop them over time.
Toxicity & Animal Welfare
Q: My animals are experiencing significant weight loss after a few days of treatment with this compound. What are the likely causes and how can I manage it?
A: Weight loss is a common sign of toxicity with kinase inhibitors.[6][7] The following steps can help you manage this:
-
Rule out Vehicle Toxicity: Dose a control group of animals with the vehicle alone to ensure the vehicle is not causing the weight loss.[7]
-
Dose Reduction: The current dose may be too high. Consider reducing the dose or moving to an intermittent dosing schedule (e.g., 5 days on, 2 days off).
-
Supportive Care: Provide supportive care such as subcutaneous fluids for dehydration and nutritional supplements.
-
Gastrointestinal Toxicity: Kinase inhibitors can cause diarrhea, which can lead to weight loss.[7] Monitor the animals for any changes in stool consistency.
-
Palatability: If the compound is administered in the feed, it might be affecting the taste and reducing food intake.[7] Consider switching to oral gavage.
Q: I am observing signs of liver toxicity (e.g., elevated ALT/AST levels). What should I do?
A: Hepatotoxicity is a known class effect for some kinase inhibitors.[7]
-
Confirm with Histopathology: At the end of the study, collect liver tissue for histopathological analysis to confirm drug-related changes.
-
Dose and Schedule Modification: Reduce the dose or change the dosing schedule to see if the liver enzyme levels improve.
-
Monitor Regularly: If the study design allows, monitor liver enzymes at multiple time points to understand the onset and progression of the toxicity.
Frequently Asked Questions (FAQs)
Q: What is the recommended vehicle for in vivo oral administration of this compound?
A: Due to its poor aqueous solubility, this compound requires a specialized formulation. For early-stage studies, a suspension in 0.5% methylcellulose with 0.2% Tween 80 is a common starting point. For improved exposure, a solution-based vehicle such as 10% DMSO / 40% PEG 400 / 50% water can be considered, but be mindful of potential vehicle-related toxicities at higher dose volumes.[2][8][9]
Q: What are the known on-target and potential off-target effects of this compound?
A: The primary on-target effect of this compound is the inhibition of the TKX signaling pathway. On-target toxicities may include skin rashes and gastrointestinal disturbances, which are common for inhibitors of this class. While this compound is highly selective for TKX, at higher concentrations, it may inhibit other structurally related kinases. Potential off-target effects are not fully characterized and may contribute to unexpected toxicities.[4][10][11]
Q: How can I assess target engagement of this compound in my animal model?
A: Target engagement can be assessed by measuring the inhibition of TKX phosphorylation in tumor and/or surrogate tissues. This is typically done by collecting tissues at a specific time point after the last dose and performing a Western blot or immunohistochemistry analysis for phosphorylated TKX (p-TKX).
Data Presentation
Table 1: Solubility and Pharmacokinetic Parameters of this compound in Different Vehicles (Mouse, Oral Gavage, 10 mg/kg)
| Vehicle | Solubility (µg/mL) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |
| Water | < 1 | < 10 | < 50 | < 1 |
| 0.5% Methylcellulose | < 1 | 150 ± 35 | 600 ± 120 | 5 |
| 0.5% MC + 0.2% Tween 80 | 5 | 350 ± 70 | 1800 ± 450 | 15 |
| 10% DMSO / 40% PEG 400 / 50% H2O | > 500 | 1200 ± 300 | 7200 ± 1500 | 60 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Western Blot Analysis of TKX Phosphorylation in Tumor Tissue
-
Tissue Collection and Lysis:
-
Euthanize the animal at the desired time point after the final dose of this compound.
-
Immediately excise the tumor and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-TKX overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for p-TKX and a loading control (e.g., GAPDH or β-actin).
-
Normalize the p-TKX signal to the loading control.
-
Compare the levels of p-TKX in treated versus vehicle control groups.
-
Visualizations
Caption: The TKX signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for poor in vivo efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing and managing toxicities induced by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 9. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
refining (R)-KT109 experimental design for reproducibility
Welcome to the technical support center for (R)-KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ). This guide is designed for researchers, scientists, and drug development professionals to facilitate reproducible experimental design and provide solutions to common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and isoform-selective inhibitor of diacylglycerol lipase-β (DAGLβ), with an IC50 of 42 nM. It exhibits approximately 60-fold selectivity for DAGLβ over DAGLα.[1] By inhibiting DAGLβ, this compound blocks the hydrolysis of diacylglycerol (DAG) to 2-arachidonoylglycerol (B1664049) (2-AG), a key endocannabinoid and precursor for arachidonic acid and various eicosanoids.[2][3] This action perturbs the lipid network involved in inflammatory responses, particularly in macrophages.[1]
Q2: What are the known off-targets for this compound?
A2: While highly selective for DAGLβ, this compound has shown some inhibitory activity against PLA2G7 (IC50 = 1 µM) and ABHD6.[1][2][4] It displays negligible activity against FAAH, MGLL, ABHD11, and cytosolic phospholipase A2 (cPLA2 or PLA2G4A).[1] For experiments where ABHD6 activity is a concern, the use of a structurally related control compound like KT195, which selectively inhibits ABHD6 without affecting DAGLβ, is recommended.[2]
Q3: What are the recommended in vitro and in vivo starting concentrations for this compound?
A3: For in vitro studies, concentrations in the low nanomolar range are effective. For example, complete inactivation of DAGLβ in Neuro2A cells was achieved with IC50 values between 11-14 nM.[2] For in vivo mouse studies, doses as low as 0.5 mg/kg have been shown to completely inactivate DAGLβ in macrophages.[1][2] A common dosage range for studying its effects on pain and inflammation is 1.6-40 mg/kg administered intraperitoneally (i.p.).[1]
Q4: How can I best ensure the reproducibility of my lipidomics data when using this compound?
A4: Reproducibility in lipidomics can be challenging. To improve consistency, it is crucial to use harmonized methods for sample preparation, chromatography, and data analysis.[5] Employing a comprehensive and validated untargeted lipidomic workflow using LC-QTOF can enhance coverage and reproducibility.[6] Implementing quality control measures, such as the use of internal standards and replicate analyses, is also essential to minimize technical variability.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent DAGLβ inhibition in cell-based assays. | - Cell line variability or passage number affecting DAGLβ expression.- Degradation of this compound in culture media.- Incorrect final concentration of the inhibitor. | - Use a consistent cell passage number and periodically verify DAGLβ expression via Western blot or qPCR.- Prepare fresh dilutions of this compound for each experiment from a frozen stock.- Carefully verify all dilution calculations and ensure proper mixing. |
| Unexpected off-target effects observed. | - this compound may be inhibiting other serine hydrolases like ABHD6 at the concentration used.[2]- The observed phenotype may be independent of DAGLβ activity. | - Include a negative control compound, such as KT195, which inhibits ABHD6 but not DAGLβ, to delineate the specific effects of DAGLβ inhibition.[2]- Perform dose-response experiments to use the lowest effective concentration of this compound.- Validate key findings using genetic knockdown (siRNA) of DAGLβ.[3] |
| High variability in lipid metabolite measurements (e.g., 2-AG, Arachidonic Acid). | - Inefficient lipid extraction.- Instability of lipid metabolites during sample processing.- Technical variability in the mass spectrometry platform.[7] | - Optimize the lipid extraction protocol for your specific sample type. A common method is the Bligh-Dyer extraction.- Keep samples on ice throughout the extraction process and add antioxidants (e.g., BHT) to prevent lipid peroxidation.- Incorporate deuterated internal standards for key lipids to normalize for extraction efficiency and instrument variability. |
| No significant change in inflammatory cytokine levels (e.g., TNF-α) after this compound treatment in macrophages. | - Insufficient stimulation of macrophages (e.g., low LPS concentration).- Timing of this compound treatment and cytokine measurement is not optimal.- The specific inflammatory pathway in your model may be DAGLβ-independent. | - Ensure macrophages are robustly activated. Titrate LPS concentration and confirm activation through other markers.- Optimize the pre-incubation time with this compound before LPS stimulation and the time point for cytokine measurement (e.g., 4-18 hours post-stimulation).[8]- Consider that this compound's suppressive effect on TNF-α has been observed in LPS-stimulated macrophages.[1] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Assay Method | Cell/System | Reference |
| DAGLβ | 42 nM | Competitive ABPP | Recombinant HEK293T cells | [2][4] |
| DAGLβ | 82 nM | LC-MS Substrate Assay | Lysates | [4] |
| DAGLβ | 14 nM | Competitive ABPP (in situ) | Neuro2A cells | [2] |
| DAGLα | ~2.5 µM | Competitive ABPP | Recombinant HEK293T cells | [1] |
| PLA2G7 | 1 µM | Competitive ABPP | Recombinant HEK293T cells | [1][4] |
| ABHD6 | 16 nM | Competitive ABPP | Mouse brain proteome | [2] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Dosage | Effect | Reference |
| DAGLβ Activity | Mouse | 0.5 mg/kg (i.p.) | Complete inactivation in macrophages | [1][2] |
| 2-AG Levels | Mouse | 5 mg/kg (i.p.) | Marked decrease in peritoneal macrophages | [1] |
| Arachidonic Acid | Mouse | 5 mg/kg (i.p.) | Reduction in peritoneal macrophages | [1] |
| Prostaglandins (PGE2, PGD2) | Mouse | 5 mg/kg (i.p.) | Reduction in peritoneal macrophages | [1] |
| TNF-α Secretion | Mouse | 5 mg/kg (i.p.) | Significant reduction in LPS-stimulated macrophages | [1] |
| Mechanical & Heat Hyperalgesia | Sickle Cell Disease Mouse Model | 3 µg (intraplantar) | Decreased hyperalgesia | [3] |
Experimental Protocols & Workflows
Protocol 1: In Situ DAGLβ Inhibition Assay in Cultured Cells
This protocol describes how to assess the potency of this compound for inhibiting DAGLβ activity within intact cells using competitive activity-based protein profiling (ABPP).
Materials:
-
Neuro2A cells (or other cell line of interest)
-
This compound (stock solution in DMSO)
-
Control inhibitor (e.g., KT195) and vehicle (DMSO)
-
DAGLβ-specific activity-based probe (e.g., HT-01)
-
Cell lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE gels and buffers
-
Fluorescence gel scanner
Procedure:
-
Cell Culture: Plate Neuro2A cells and grow to ~80-90% confluency.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture media. Treat cells with varying concentrations of this compound, a control inhibitor, or vehicle (DMSO) for a predetermined time (e.g., 4 hours) at 37°C.
-
Cell Lysis: Aspirate media, wash cells with cold PBS, and lyse the cells in lysis buffer.
-
Proteome Collection: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the proteome.
-
Probe Labeling: Incubate the proteome with the DAGLβ activity-based probe (e.g., HT-01) for a specified time (e.g., 30 minutes) at room temperature.
-
SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Analysis: Scan the gel using a fluorescence scanner. The intensity of the fluorescent band corresponding to the probe-labeled DAGLβ will decrease with increasing concentrations of this compound.
-
Quantification: Densitometrically quantify the bands to determine the IC50 value of this compound for DAGLβ inhibition.
Experimental workflow for in situ DAGLβ inhibition assay.
Protocol 2: Macrophage Inflammation and Cytokine Analysis
This protocol details the procedure for treating macrophages with this compound and measuring its effect on inflammatory cytokine production.
Materials:
-
Mouse peritoneal macrophages or a macrophage cell line (e.g., J774A.1)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Cell culture medium
-
ELISA kits for TNF-α and other cytokines of interest
Procedure:
-
Macrophage Isolation/Culture: Harvest and plate primary macrophages or culture the macrophage cell line.
-
Pre-treatment: Treat macrophages with the desired concentration of this compound or vehicle (DMSO) for a specified pre-incubation period (e.g., 1 hour).
-
Inflammatory Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response.
-
Incubation: Incubate the cells for a period sufficient for cytokine production (e.g., 4-18 hours).[8]
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of TNF-α and other cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle-treated control group.
This compound Signaling Pathway
Inhibition of DAGLβ by this compound has significant downstream effects on lipid signaling pathways that are crucial for inflammation. The primary consequence is the reduced production of 2-AG. This, in turn, limits the substrate available for cyclooxygenase-2 (COX-2) and other enzymes to produce pro-inflammatory eicosanoids like prostaglandins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. haematologica.org [haematologica.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. A Comprehensive and Reproducible Untargeted Lipidomic Workflow Using LC-QTOF Validated for Human Plasma Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sources of Variability in Serum Lipidomic Measurements and Implications for Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
avoiding degradation of (R)-KT109 in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the degradation of (R)-KT109 in solution during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may indicate degradation of this compound in solution.
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Degradation of this compound leading to reduced concentration of the active compound or formation of interfering byproducts. | 1. Prepare fresh solutions of this compound for each experiment. 2. Verify the purity and concentration of the stock solution using a validated analytical method such as HPLC. 3. Review solution preparation and storage procedures to ensure they align with recommended guidelines. |
| Precipitation or cloudiness in the solution | The solubility of this compound may be affected by the solvent, pH, or temperature, or it could be a sign of degradation product formation. | 1. Confirm the solubility of this compound in the chosen solvent system. 2. Ensure the pH of the solution is within the optimal range for this compound stability. 3. Store solutions at the recommended temperature and protect from freezing or excessive heat. |
| Change in solution color | A color change can indicate a chemical reaction and potential degradation of the compound, possibly due to oxidation or photolysis. | 1. Protect solutions from light by using amber vials or covering containers with aluminum foil. 2. Consider degassing solvents to remove dissolved oxygen, which can contribute to oxidative degradation. 3. Prepare solutions in an inert atmosphere (e.g., under nitrogen or argon) if the compound is known to be sensitive to oxidation. |
| Decrease in pH of the solution over time | Hydrolysis of this compound could lead to the formation of acidic degradation products. | 1. Buffer the solution to maintain a stable pH. 2. Store solutions at lower temperatures to reduce the rate of hydrolysis. 3. Avoid highly acidic or basic conditions if the compound is susceptible to hydrolysis.[1] |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound stock solutions?
To ensure the stability of this compound, stock solutions should be stored at -20°C or -80°C in airtight containers. For short-term storage (up to one week), solutions may be kept at 4°C. It is crucial to minimize freeze-thaw cycles.
2. How can I prevent the degradation of this compound during my experiments?
To minimize degradation, it is advisable to prepare fresh solutions for each experiment. If using a stock solution, allow it to equilibrate to room temperature before use. Protect the solution from prolonged exposure to light and elevated temperatures. The stability of a compound in solution can be influenced by environmental factors such as temperature, humidity, light, and oxygen.[2]
3. What are the common degradation pathways for compounds like this compound?
Common degradation pathways for pharmaceutical compounds include hydrolysis, oxidation, and photolysis.[1]
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.[1]
-
Oxidation: Reaction with oxygen, which can be initiated by light, heat, or metal ions.[1]
-
Photolysis: Degradation caused by exposure to light, particularly UV light.
4. Which analytical techniques are recommended for assessing the stability of this compound?
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for separating, identifying, and quantifying the active pharmaceutical ingredient and its degradation products.[2][3] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of any degradation products.[3]
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[4]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable column (e.g., C18)
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical signaling pathway involving this compound.
References
Validation & Comparative
Validating DAGLβ Inhibition by (R)-KT109 In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R)-KT109's in vivo performance in inhibiting diacylglycerol lipase-β (DAGLβ) against relevant alternatives, supported by experimental data and detailed protocols.
This compound is a potent and selective inhibitor of DAGLβ, an enzyme pivotal in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2][3] The in vivo validation of this compound has demonstrated its efficacy in modulating inflammatory responses and nociceptive behavior, making it a valuable tool for studying DAGLβ signaling and a potential therapeutic agent.[4][5][6]
Performance Comparison of DAGLβ Inhibitors
This compound has been benchmarked against other compounds to ascertain its selectivity and efficacy. The following tables summarize key quantitative data from in vivo and in situ studies.
| Compound | Target(s) | In Vitro IC50 (DAGLβ) | In Situ IC50 (DAGLβ, Neuro2A cells) | Key Off-Target(s) (IC50) | In Vivo Efficacy (Mouse) |
| This compound | DAGLβ | 42 nM[1][2] | 14 nM[1] | ABHD6 (16 nM), PLA2G7 (1 µM)[1] | Complete DAGLβ inactivation at 0.5 mg/kg; sustained inhibition >16h[1][2] |
| KT172 | DAGLβ | ~Equivalent to KT109[1] | 11 nM[1] | ABHD6 (5 nM), MGLL (5 µM)[1] | Complete DAGLβ inactivation at 0.5 mg/kg; sustained inhibition for 6h[1] |
| KT195 | ABHD6 | Negligible activity against DAGLβ[1] | Negligible activity against DAGLβ[1] | ABHD6 (10 nM)[1] | No DAGLβ inhibition at any tested dose[1] |
Table 1: Comparative Potency and Selectivity of DAGLβ Inhibitors.
| Treatment Group | 2-AG Levels | Arachidonic Acid Levels | Prostaglandin (PGE2, PGD2) Levels | TNF-α Secretion (LPS-stimulated) |
| Vehicle | Baseline | Baseline | Baseline | Markedly Increased |
| This compound (5 mg/kg) | Markedly Decreased[1][2] | Reduced[1][2] | Reduced[1][2] | Significantly Reduced[1][2] |
| KT195 (5 mg/kg) | No significant change[1] | No significant change[1] | No significant change[1] | No significant change[1] |
| Daglb-/- mice | - | - | - | Suppressed effect similar to this compound[2] |
Table 2: In Vivo Effects of this compound on Lipid Mediators and Inflammatory Cytokines in Mouse Peritoneal Macrophages.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments cited in the validation of this compound.
In Vivo Inhibition of DAGLβ in Mouse Peritoneal Macrophages
-
Animal Model: C57BL/6J mice are used.[5]
-
Inhibitor Administration: this compound is dissolved in a vehicle such as a 30:1:69 v:v:v ratio of dimethylsulfoxide (DMSO), Tween 80, and saline.[4] The inhibitor is administered via intraperitoneal (i.p.) injection at doses ranging from 0.5 mg/kg to 40 mg/kg.[1][2][5]
-
Macrophage Elicitation: Thioglycollate is injected i.p. to elicit peritoneal macrophages.[1]
-
Sample Collection: Peritoneal macrophages are collected by lavage 1 to 16 hours post-inhibitor treatment.[1]
-
Activity-Based Protein Profiling (ABPP): The activity of DAGLβ in macrophage lysates is assessed using competitive ABPP with a DAGLβ-specific fluorescent probe (e.g., HT-01) to confirm target engagement and inhibition.[1]
-
Lipidomic Analysis: Macrophages are stimulated with lipopolysaccharide (LPS), and lipids are extracted for analysis by liquid chromatography-mass spectrometry (LC-MS) to quantify levels of 2-AG, arachidonic acid, and prostaglandins.[1]
-
Cytokine Analysis: Secreted TNF-α in the cell culture medium is measured by ELISA to assess the anti-inflammatory effects of DAGLβ inhibition.[1]
Mouse Models of Inflammatory and Neuropathic Pain
-
Inflammatory Pain Model: Intraplantar injection of LPS is used to induce localized inflammation and allodynia.[5] this compound is administered either systemically (i.p.) or locally (intraplantar) to assess its anti-nociceptive effects.[5]
-
Neuropathic Pain Models:
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a hot plate test.[5]
-
Drug Administration: this compound is administered at various doses (e.g., 1.6-40 mg/kg, i.p.) to evaluate its efficacy in reversing pain-like behaviors.[5]
Visualizing Pathways and Workflows
Diagrams are provided to illustrate the signaling pathway of DAGLβ and a typical experimental workflow for validating its inhibition.
Caption: DAGLβ Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 4. Inhibition of DAGLβ as a therapeutic target for pain in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacylglycerol lipase β inhibition reverses nociceptive behaviour in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal Delivery of Diacylglycerol Lipase-Beta Inhibitors to Macrophages Dramatically Enhances Selectivity and Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Potency Showdown: (R)-KT109 Emerges as the More Potent Enantiomer in Targeting Diacylglycerol Lipase-β
A detailed comparison of the (R) and (S) enantiomers of KT109 reveals a significant stereochemical preference in the inhibition of diacylglycerol lipase-β (DAGLβ), with (R)-KT109 demonstrating substantially higher potency. This guide provides a comprehensive analysis of their comparative efficacy, supported by experimental data, detailed methodologies, and a visualization of the targeted signaling pathway.
For researchers and drug development professionals investigating the endocannabinoid system, the selective inhibition of DAGLβ presents a promising therapeutic strategy for managing inflammatory and neuropathic pain. KT109, a potent and isoform-selective inhibitor of DAGLβ, has been a valuable tool in these explorations. However, as a chiral molecule, the individual potency of its enantiomers, this compound and (S)-KT109, warrants a closer examination to refine structure-activity relationships and optimize therapeutic potential.
Quantitative Comparison of Potency
Experimental data reveals a stark difference in the inhibitory activity of the two enantiomers against DAGLβ and other related enzymes. The (R)-enantiomer is significantly more potent than the (S)-enantiomer in inhibiting not only the primary target, DAGLβ, but also the related enzyme DAGLα and the off-target serine hydrolase α/β-hydrolase domain-containing protein 6 (ABHD6).
| Compound | Target | IC50 (nM) |
| This compound | DAGLβ | 0.79 |
| (S)-KT109 | DAGLβ | 39.81[1] |
| This compound | DAGLα | Data not available |
| (S)-KT109 | DAGLα | 794.3[1] |
| This compound | ABHD6 | 2.51 |
| (S)-KT109 | ABHD6 | 630.9[1] |
| Racemic KT109 | DAGLβ | 42[2] |
Table 1: Comparative IC50 values of this compound and (S)-KT109 against DAGLβ, DAGLα, and ABHD6. A lower IC50 value indicates higher potency.
The data clearly indicates that the (R)-configuration is crucial for the high-affinity binding and inhibition of DAGLβ. The potency of this compound is approximately 50-fold greater than that of (S)-KT109 for DAGLβ. This stereoselective inhibition underscores the importance of chiral considerations in the design of targeted therapies.
DAGLβ Signaling Pathway and Inhibition by KT109
Diacylglycerol lipase-β (DAGLβ) is a key enzyme in the endocannabinoid signaling pathway. It catalyzes the hydrolysis of diacylglycerol (DAG) to produce the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). 2-AG, in turn, serves as a precursor for the biosynthesis of arachidonic acid (AA), which is subsequently converted into various pro-inflammatory prostaglandins. By inhibiting DAGLβ, KT109 effectively reduces the production of 2-AG and downstream inflammatory mediators.
Experimental Protocols
The determination of the inhibitory potency (IC50 values) of this compound and (S)-KT109 against DAGLβ is typically performed using a competitive activity-based protein profiling (ABPP) assay.
Competitive Activity-Based Protein Profiling (ABPP) Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target enzyme by 50% (IC50).
Materials:
-
HEK293T cells overexpressing the target enzyme (e.g., human DAGLβ).
-
Test compounds: this compound and (S)-KT109.
-
Activity-based probe (ABP): A fluorescently tagged or biotinylated small molecule that covalently binds to the active site of the enzyme. For serine hydrolases like DAGLβ, a fluorophosphonate-based probe such as FP-rhodamine is commonly used.
-
Lysis buffer (e.g., Tris-buffered saline with 0.1% Triton X-100).
-
SDS-PAGE gels and imaging system.
Procedure:
-
Enzyme Preparation: Lysates from HEK293T cells overexpressing DAGLβ are prepared by sonication or dounce homogenization in lysis buffer. The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).
-
Inhibitor Incubation: The cell lysates are pre-incubated with varying concentrations of the test inhibitors (this compound or (S)-KT109) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding to the enzyme. A vehicle control (e.g., DMSO) is run in parallel.
-
Probe Labeling: Following the inhibitor incubation, the activity-based probe (e.g., FP-rhodamine) is added to the lysates at a final concentration sufficient to label the remaining active enzyme (e.g., 1 µM). The labeling reaction is typically allowed to proceed for a set time (e.g., 30 minutes) at room temperature.
-
SDS-PAGE Analysis: The labeling reaction is quenched by the addition of SDS-PAGE loading buffer. The samples are then resolved by SDS-PAGE.
-
Visualization and Quantification: The gel is scanned using a fluorescence scanner to visualize the fluorescently labeled DAGLβ. The intensity of the fluorescent band corresponding to DAGLβ is quantified for each inhibitor concentration.
-
Data Analysis: The fluorescence intensity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 value represents the concentration of the inhibitor that causes a 50% reduction in the fluorescence signal compared to the vehicle control.
This detailed comparison between this compound and (S)-KT109 provides valuable insights for researchers in the field, highlighting the critical role of stereochemistry in inhibitor potency and selectivity. The superior activity of the (R)-enantiomer makes it a more precise and potent tool for the investigation of DAGLβ function and a more promising candidate for further therapeutic development.
References
A Comparative Guide to DAGLβ Inhibitors: (R)-KT109 and KT172
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent diacylglycerol lipase (B570770) β (DAGLβ) inhibitors, (R)-KT109 and KT172. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies of the endocannabinoid system and associated pathologies.
Introduction to DAGLβ Inhibition
Diacylglycerol lipase β (DAGLβ) is a key enzyme in the endocannabinoid system responsible for the biosynthesis of 2-arachidonoylglycerol (B1664049) (2-AG), a major endogenous cannabinoid. 2-AG plays a crucial role in a variety of physiological processes, including neurotransmission, inflammation, and metabolism. Inhibition of DAGLβ offers a therapeutic strategy for conditions such as inflammatory disorders and metabolic diseases by modulating 2-AG signaling. This guide focuses on two widely used small molecule inhibitors, this compound and KT172, highlighting their respective potencies, selectivities, and cellular effects.
Performance Comparison: this compound vs. KT172
The following tables summarize the quantitative data for this compound and KT172 based on head-to-head and independent studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | KT172 | Reference |
| DAGLβ IC50 (nM) | 0.79 | 11 - 60 | [1][2][3][4] |
| DAGLα IC50 (nM) | 25.12 | 140 | [1][3] |
| Selectivity (DAGLα/DAGLβ) | ~32-fold | ~2.3 to 12.7-fold | [1][3] |
| ABHD6 IC50 (nM) | 2.51 | 5 | [1][3] |
Note: IC50 values can vary between different assay conditions and experimental setups.
Table 2: Cellular Activity
| Parameter | This compound (as KT109) | KT172 | Reference |
| In situ DAGLβ IC50 (Neuro2A cells, nM) | 14 | 11 | [5] |
| Effect on 2-AG levels (PC3 cells) | Significant reduction | Significant reduction | [5] |
| Effect on Arachidonic Acid (PC3 cells) | Significant reduction | Significant reduction | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DAGLβ Inhibition Assay (In Vitro)
This protocol is based on competitive activity-based protein profiling (ABPP).
Objective: To determine the in vitro potency (IC50) of inhibitors against DAGLβ.
Materials:
-
HEK293T cells overexpressing mouse DAGLβ.
-
Cell lysis buffer (e.g., Tris-HCl, pH 7.4).
-
Test inhibitors (this compound, KT172) at various concentrations.
-
Fluorophosphonate-rhodamine (FP-Rh) activity-based probe.
-
SDS-PAGE gels and imaging system.
Procedure:
-
Prepare lysates from HEK293T cells overexpressing DAGLβ.
-
Pre-incubate the cell lysates with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for 30 minutes at 37°C.
-
Add the FP-Rh probe to the lysates and incubate for another 30 minutes at 37°C to label active serine hydrolases.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner.
-
Quantify the fluorescence intensity of the band corresponding to DAGLβ.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
In Situ DAGLβ Inhibition Assay
Objective: To measure the potency of inhibitors in a cellular context.
Procedure:
-
Culture Neuro2A cells to near confluency.
-
Treat the cells with varying concentrations of the test inhibitor (or DMSO) for 4 hours in serum-free media.
-
Harvest the cells, wash with PBS, and prepare cell lysates.
-
Proceed with the competitive ABPP protocol as described in section 3.1, starting from the addition of the FP-Rh probe.
-
The IC50 value is determined by the concentration-dependent reduction in labeling of the DAGLβ band.
Lipid Metabolite Analysis
Objective: To quantify the effect of DAGLβ inhibition on the levels of 2-AG and arachidonic acid.
Procedure:
-
Treat cells (e.g., PC3) with the inhibitor at a fixed concentration (e.g., 100 nM) for 4 hours.
-
Harvest the cells and perform lipid extraction using a suitable solvent system (e.g., chloroform/methanol/water).
-
Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of 2-AG and arachidonic acid.
-
Normalize the lipid levels to the total protein concentration of the cell lysate.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving DAGLβ and a typical experimental workflow for inhibitor testing.
Caption: DAGLβ Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for DAGLβ Inhibitor Comparison.
Summary and Conclusion
Both this compound and KT172 are potent inhibitors of DAGLβ. Based on the available data, this compound exhibits significantly higher potency for DAGLβ compared to KT172.[1][2][3][4] this compound also demonstrates greater selectivity for DAGLβ over DAGLα.[1][3] Both compounds show off-target activity against ABHD6, with KT172 being slightly more potent in this regard.[1][3] In cellular assays, both inhibitors effectively reduce the levels of 2-AG and its downstream metabolite, arachidonic acid.[5]
The choice between this compound and KT172 will depend on the specific requirements of the experiment. For studies requiring maximal potency and selectivity for DAGLβ, this compound appears to be the superior choice. However, KT172 remains a valuable and widely used tool for investigating the roles of DAGLβ. Researchers should consider the off-target profile of both compounds, particularly the inhibition of ABHD6, and may need to employ appropriate control experiments to dissect the specific contributions of DAGLβ inhibition to their observed effects.
References
- 1. nuchemsciences.com [nuchemsciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Real-time in vivo Imaging of LPS-induced Local Inflammation and Drug Deposition in NF-κB Reporter Mice [bio-protocol.org]
- 4. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 5. meliordiscovery.com [meliordiscovery.com]
Comparative Cross-Reactivity Profile of (R)-KT109
(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme pivotal in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). This guide provides a comparative analysis of the cross-reactivity profile of this compound against other key serine hydrolases, supported by available experimental data. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of endocannabinoid signaling, inflammation, and pharmacology.
Data Presentation: Quantitative Cross-Reactivity Analysis
The selectivity of this compound has been primarily characterized against its closely related isoform, DAGLα, and other serine hydrolases involved in lipid metabolism. While comprehensive quantitative data across a wide panel of enzymes is limited in the public domain, the following table summarizes the available inhibitory activities and selectivity ratios.
| Target Enzyme | This compound IC50 | Selectivity vs. DAGLβ | Notes |
| Diacylglycerol Lipase-β (DAGLβ) | 42 nM | - | Primary target |
| Diacylglycerol Lipase-α (DAGLα) | ~2.5 µM (estimated) | ~60-fold | Significantly less potent against the α isoform. |
| Phospholipase A2G7 (PLA2G7) | 1 µM | ~24-fold | Shows moderate off-target activity. |
| Fatty Acid Amide Hydrolase (FAAH) | Negligible Activity | High | Minimal to no inhibition observed. |
| Monoglyceride Lipase (MGLL) | Negligible Activity | High | Minimal to no inhibition observed. |
| α/β-Hydrolase Domain-containing 6 (ABHD6) | Not specified for this compound | - | A control probe (KT195) was used to assess ABHD6, suggesting potential for off-target effects within this class of inhibitors. |
| α/β-Hydrolase Domain-containing 11 (ABHD11) | Negligible Activity | High | Minimal to no inhibition observed. |
| Cytosolic Phospholipase A2 (cPLA2A) | Negligible Activity | High | Minimal to no inhibition observed. |
Note: The IC50 for DAGLα is estimated based on the reported ~60-fold selectivity relative to DAGLβ. "Negligible Activity" indicates that no significant inhibition was reported at the concentrations tested in the cited studies.
Mandatory Visualization
DAGLβ Signaling Pathway
(R)-KT109 Demonstrates High Selectivity for DAGLβ Over DAGLα
A comprehensive analysis of experimental data confirms the potent and selective inhibition of diacylglycerol lipase (B570770) beta (DAGLβ) by (R)-KT109, highlighting its utility as a valuable tool for researchers in neuroscience, immunology, and drug discovery.
This compound, a triazole urea-based compound, has emerged as a highly selective inhibitor of DAGLβ, an enzyme pivotal in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). This guide provides a detailed comparison of the inhibitory activity of this compound and its racemic form, KT109, against DAGLβ and its isoform, DAGLα, supported by quantitative data and experimental methodologies.
Quantitative Comparison of Inhibitory Potency
The selectivity of this compound for DAGLβ over DAGLα is evident from the stark contrast in their half-maximal inhibitory concentrations (IC50). Experimental data consistently demonstrates that this compound is significantly more potent against DAGLβ.
| Compound | Target Enzyme | IC50 Value | Selectivity (over DAGLα) |
| This compound | DAGLβ | 0.79 nM[1] | ~32-fold |
| DAGLα | 25.12 nM[1] | ||
| KT109 (racemic) | DAGLβ | 42 nM[2][3][4] | ~55-fold to ~60-fold[2][3][5] |
| DAGLα | 2.3 µM (2300 nM)[5] |
The data clearly indicates that the (R)-enantiomer is the more potent inhibitor for both enzymes, with a pronounced preference for DAGLβ. The racemic mixture, KT109, also exhibits substantial selectivity for DAGLβ, albeit with a higher IC50 value compared to the pure (R)-enantiomer.[1][2][3][4][5]
Experimental Methodologies
The determination of the inhibitory potency and selectivity of this compound relies on robust and validated experimental protocols. The primary methods employed are competitive activity-based protein profiling (ABPP) and liquid chromatography-mass spectrometry (LC-MS) based substrate assays.
Competitive Activity-Based Protein Profiling (ABPP)
This technique is utilized to assess the in vitro and in situ potency and selectivity of inhibitors against serine hydrolases, including DAGLα and DAGLβ.
-
Principle: ABPP employs activity-based probes that covalently bind to the active site of enzymes. The potency of an inhibitor is determined by its ability to compete with the probe for binding to the enzyme.
-
Protocol Outline:
-
Enzyme Source: Recombinant human or mouse DAGLα or DAGLβ expressed in host cells (e.g., HEK293T) or endogenous enzymes in cell lysates (e.g., Neuro2A cells) or tissue proteomes.[5]
-
Inhibitor Incubation: The enzyme preparation is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).
-
Probe Labeling: A broad-spectrum serine hydrolase probe (e.g., HT-01) is added to the mixture and incubated to label the remaining active enzymes.[5]
-
Detection and Quantification: The probe-labeled enzymes are separated by SDS-PAGE. The intensity of the fluorescent signal from the probe is measured by in-gel fluorescence scanning. A decrease in signal intensity in the presence of the inhibitor indicates target engagement.
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
LC-MS Based Substrate Assay
This method directly measures the enzymatic activity of DAGL by quantifying the product formed from a specific substrate.
-
Principle: The assay measures the conversion of a diacylglycerol substrate to the product 2-AG by DAGL. The amount of 2-AG produced is quantified using LC-MS.
-
Protocol Outline:
-
Reaction Mixture: The reaction is initiated by adding the enzyme source (e.g., lysates from cells overexpressing DAGLβ) to a buffer containing the substrate (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol).[1]
-
Inhibitor Treatment: For inhibition studies, the enzyme is pre-incubated with the inhibitor before the addition of the substrate.
-
Reaction Termination and Extraction: The reaction is stopped after a specific time, and the lipids, including the 2-AG product, are extracted from the reaction mixture.
-
Quantification: The amount of 2-AG is quantified using a liquid chromatograph coupled to a mass spectrometer.
-
Activity Calculation: The enzyme activity is determined by the rate of 2-AG formation, and the inhibitory effect is calculated as a percentage reduction in activity compared to a control without the inhibitor.
-
Radiometric Assay
A highly sensitive method for measuring DAGL activity.[6][7]
-
Principle: This assay utilizes a radiolabeled substrate, such as 1-oleoyl[1-14C]-2-arachidonoylglycerol, to measure enzyme activity.[6][7][8][9]
-
Protocol Outline:
-
Incubation: The enzyme source is incubated with the radiolabeled substrate.
-
Lipid Extraction and Separation: After the reaction, lipids are extracted and separated using thin-layer chromatography (TLC).[6][7]
-
Quantification: The amount of radiolabeled product is quantified by scintillation counting.[6][7]
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of DAGL inhibition, the following diagrams are provided.
Caption: Workflow for determining IC50 values using competitive ABPP.
Caption: Simplified signaling pathway of DAGL-mediated 2-AG production.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. KT109 | inhibitor of DAGLβ | CAS# 1402612-55-8 | InvivoChem [invivochem.com]
- 5. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of DAGLα/β Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of DAGLα/β Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of the Anti-Inflammatory Effects of (R)-KT109
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of (R)-KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ). Due to the limited publicly available data specifically for the (R)-enantiomer, this guide primarily focuses on the data available for the racemic mixture, KT109. The performance of KT109 is compared with established non-steroidal anti-inflammatory drugs (NSAIDs), namely Ketoprofen and Diclofenac.
Executive Summary
KT109 demonstrates a distinct mechanism of anti-inflammatory action by targeting DAGLβ, an enzyme involved in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG)[1]. Inhibition of DAGLβ by KT109 leads to a reduction in pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α)[1][2]. This contrasts with traditional NSAIDs like Ketoprofen and Diclofenac, which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes. While direct comparative studies are limited, this guide consolidates available data to facilitate an objective assessment of this compound's potential as an anti-inflammatory agent.
Quantitative Data Comparison
The following tables summarize the available quantitative data for KT109 and the comparator NSAIDs. It is important to note that the assays and reported metrics are not always directly comparable, reflecting the different mechanisms of action.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Target | Assay | IC50 | Source |
| KT109 | DAGLβ | Enzyme Inhibition Assay | 42 nM | [2] |
| TNF-α | LPS-stimulated mouse peritoneal macrophages | Reduction observed at 5 mg/kg in vivo treatment | [1][2] | |
| (S)-Ketoprofen | COX-1 | Enzyme Inhibition Assay | 1.9 nM | |
| COX-2 | Enzyme Inhibition Assay | 27 nM | ||
| Diclofenac | TNF-α | LPS-stimulated RAW 264.7 cells | 50% inhibition at 25 μg/ml | [3] |
| NO Production | LPS-stimulated RAW 264.7 cells | IC50NO = 47.12 ± 4.85 µg·mL−1 | [4] |
Note: Specific IC50 values for this compound are not currently available in the public domain. Data for KT109's effect on TNF-α is derived from in vivo administration followed by ex vivo macrophage stimulation and measurement.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Compound | Dose | Route of Administration | Time Point | % Inhibition of Edema | Source |
| KT109 | 1.6-40 mg/kg | i.p. | - | Data on edema inhibition is not available; reverses LPS-induced allodynia | [2] |
| Ketoprofen | - | - | - | - | - |
| (S)-Ketoprofen | 75 µmol/kg | s.c. | 3 hr | 57% | |
| 250 µmol/kg | s.c. | 3 hr | 67% | ||
| Diclofenac | 5 mg/kg | p.o. | 3 hr | 71.82 ± 6.53% | |
| 20 mg/kg | p.o. | 3 hr | - |
Note: In vivo data for KT109 in the carrageenan-induced paw edema model is focused on pain response (allodynia) rather than direct measurement of edema inhibition percentage. The available data demonstrates a dose-dependent reversal of LPS-induced allodynia[2].
Experimental Protocols
DAGLβ Inhibition Assay
Objective: To determine the in vitro potency of a test compound to inhibit the enzymatic activity of DAGLβ.
Methodology:
-
Enzyme Source: Cell membrane extracts from cells engineered to express human DAGLβ (hDAGLβ) are used[5].
-
Substrate: A colorimetric or fluorogenic substrate, such as p-nitrophenyl butyrate (B1204436) (pNPB) or an EnzChek lipase (B570770) substrate, is utilized[5][6].
-
Procedure:
-
The test compound (e.g., KT109) at various concentrations is pre-incubated with the hDAGLβ-expressing cell membrane extracts.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The change in absorbance or fluorescence over time is measured using a plate reader.
-
The percentage of inhibition at each concentration is calculated relative to a vehicle control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by non-linear regression analysis[7].
-
Lipopolysaccharide (LPS)-Stimulated Macrophage Assay for TNF-α Inhibition
Objective: To assess the ability of a test compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with LPS.
Methodology:
-
Cell Line: Murine macrophage-like RAW 264.7 cells or primary peritoneal macrophages are commonly used[1][3].
-
Procedure:
-
Macrophages are cultured in appropriate media and seeded in multi-well plates.
-
The cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).
-
LPS is then added to the culture medium to stimulate an inflammatory response.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for TNF-α[3][8].
-
The percentage of TNF-α inhibition is calculated by comparing the concentrations in the treated wells to the LPS-stimulated control wells.
-
Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound in an acute model of inflammation.
Methodology:
-
Animal Model: Wistar rats or Swiss albino mice are typically used.
-
Procedure:
-
The basal paw volume of the animals is measured using a plethysmometer.
-
The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at different doses. A control group receives the vehicle, and a standard drug group receives a known NSAID (e.g., Diclofenac).
-
After a set time (e.g., 60 minutes), a sub-plantar injection of carrageenan (typically 1% in saline) is administered into the right hind paw of each animal to induce localized inflammation and edema[9].
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours)[9].
-
The percentage of edema inhibition is calculated for each treated group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Signaling Pathways and Experimental Workflow
DAGLβ Signaling Pathway in Inflammation
Caption: The DAGLβ signaling pathway in inflammation, inhibited by KT109.
Experimental Workflow for In Vitro Anti-Inflammatory Assay
Caption: Workflow for assessing TNF-α inhibition in LPS-stimulated macrophages.
References
- 1. DAGLβ inhibition perturbs a lipid network involved in macrophage inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of anti-inflammatory, analgesic and TNF-α inhibition (upon RAW 264.7 cell line) followed by the selection of extract (leaf and stem) with respect to potency to introduce anti-oral-ulcer model obtained from Olax psittacorum (Lam.) Vahl in addition to GC-MS illustration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assay and Inhibition of the Purified Catalytic Domain of Diacylglycerol Lipase Beta [agris.fao.org]
- 7. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-KT109 and Non-Selective Diacylglycerol Lipase (DAGL) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the selective diacylglycerol lipase (B570770) (DAGL) inhibitor, (R)-KT109, and commonly used non-selective DAGL inhibitors. The objective is to offer a clear, data-driven comparison to aid researchers in selecting the appropriate tool compounds for their studies of the endocannabinoid system and other DAGL-related pathways.
Introduction to Diacylglycerol Lipase and its Inhibitors
Diacylglycerol lipases (DAGLs) are key enzymes in the biosynthesis of the most abundant endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG).[] There are two main isoforms, DAGLα and DAGLβ, which are responsible for the on-demand production of 2-AG in various tissues. DAGLα is predominantly found in the central nervous system, where it plays a crucial role in retrograde synaptic signaling, while DAGLβ is more prevalent in peripheral tissues and immune cells. The inhibition of DAGLs has emerged as a promising therapeutic strategy for a range of conditions, including neurodegenerative diseases, inflammation, and pain.
Early research relied on non-selective DAGL inhibitors such as RHC-80267 and tetrahydrolipstatin (THL). While instrumental in initial studies, these compounds suffer from a lack of specificity, targeting other enzymes and complicating the interpretation of experimental results. The development of more potent and selective inhibitors, such as this compound, represents a significant advancement in the field, allowing for more precise dissection of DAGL isoform-specific functions.
Comparative Analysis: this compound vs. Non-Selective Inhibitors
This section provides a head-to-head comparison of this compound and non-selective DAGL inhibitors based on their potency, selectivity, and off-target effects.
This compound is the active R-enantiomer of KT109 and is a highly potent inhibitor of DAGLβ. It exhibits significant selectivity for DAGLβ over DAGLα, making it a valuable tool for studying the specific roles of this isoform. Its high potency allows for use at low nanomolar concentrations, minimizing the potential for off-target effects. However, it is important to note that this compound also demonstrates inhibitory activity against α/β-hydrolase domain-containing protein 6 (ABHD6), another enzyme involved in 2-AG metabolism.
Non-selective DAGL inhibitors , such as RHC-80267 and tetrahydrolipstatin (THL), were among the first compounds used to probe DAGL function.
-
RHC-80267 is a moderately potent DAGL inhibitor.[2] Its primary drawback is its significant off-target activity, most notably the inhibition of cholinesterase with a potency similar to its DAGL inhibition.[2] This lack of selectivity can lead to confounding effects in experimental systems, particularly in the context of neurological studies. RHC-80267 has also been reported to weakly inhibit phospholipases C and A2.[2]
-
Tetrahydrolipstatin (THL) , also known as Orlistat, is a potent inhibitor of various lipases, including DAGL. However, it is highly non-selective, inhibiting a broad range of serine hydrolases. This promiscuity makes it difficult to attribute observed effects solely to the inhibition of DAGL.
Data Presentation
The following tables summarize the available quantitative data for this compound and non-selective DAGL inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: Potency of DAGL Inhibitors
| Compound | Target | IC50 | Species/Assay System |
| This compound | DAGLβ | 0.79 nM | Recombinant human |
| KT109 (racemic) | DAGLβ | 42 nM | Not specified |
| RHC-80267 | DAGL | 4 µM | Canine platelets |
| Tetrahydrolipstatin (THL) | DAGL | Potent inhibitor (specific IC50 not consistently reported for DAGL isoforms) | General lipase inhibitor |
Table 2: Selectivity and Off-Target Profile of DAGL Inhibitors
| Compound | Primary Target(s) | Known Off-Targets | Selectivity Notes |
| This compound | DAGLβ | ABHD6 (IC50 = 2.51 nM) | Highly selective for DAGLβ over DAGLα. |
| KT109 (racemic) | DAGLβ | PLA2G7 (IC50 = 1 µM) | ~60-fold selectivity for DAGLβ over DAGLα.[3] |
| RHC-80267 | DAGL | Cholinesterase (IC50 = 4 µM), Phospholipase C (weak), Phospholipase A2 (weak) | Non-selective.[2] |
| Tetrahydrolipstatin (THL) | Pan-lipase inhibitor | Numerous serine hydrolases | Highly non-selective. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
DAGL Activity Assay (Radiometric)
This protocol describes a highly sensitive radiometric assay to measure DAGL activity.
Materials:
-
Membrane preparations from cells or tissues expressing DAGL.
-
1-oleoyl-[1-14C]-2-arachidonoylglycerol (radiolabeled substrate).
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
-
Organic solvents for lipid extraction (e.g., chloroform, methanol).
-
Thin-layer chromatography (TLC) plates.
-
TLC developing solvent (e.g., chloroform/methanol/water mixture).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: Incubate the membrane preparation with the radiolabeled substrate in the assay buffer. For inhibitor studies, pre-incubate the membranes with the inhibitor for a defined period before adding the substrate.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding an organic solvent mixture (e.g., chloroform/methanol). Vortex thoroughly to extract the lipids.
-
Phase Separation: Add water and centrifuge to separate the organic and aqueous phases.
-
TLC Separation: Carefully spot the organic phase onto a TLC plate. Develop the TLC plate in a suitable solvent system to separate the substrate from the product (radiolabeled oleic acid).
-
Quantification: Scrape the silica (B1680970) corresponding to the product band into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed and determine the enzyme activity. For inhibitor studies, calculate the percent inhibition at different inhibitor concentrations and determine the IC50 value.
Measurement of Endocannabinoid Levels by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines the general steps for quantifying 2-AG levels in biological samples.
Materials:
-
Biological samples (e.g., cell lysates, tissue homogenates).
-
Internal standards (e.g., deuterated 2-AG).
-
Organic solvents for extraction (e.g., acetonitrile, isopropanol).
-
LC-MS system (a liquid chromatograph coupled to a mass spectrometer).
Procedure:
-
Sample Preparation: Homogenize the biological sample in the presence of an internal standard.
-
Lipid Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction containing the endocannabinoids.
-
LC Separation: Inject the extracted sample onto an LC column to separate 2-AG from other lipids.
-
MS Detection: The eluent from the LC column is introduced into the mass spectrometer. 2-AG is detected and quantified based on its specific mass-to-charge ratio.
-
Data Analysis: The concentration of 2-AG in the sample is determined by comparing its peak area to that of the internal standard.
Mandatory Visualization
Signaling Pathway
References
Safety Operating Guide
Navigating the Disposal of (R)-KT109: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of (R)-KT109, ensuring compliance and minimizing risk.
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to handle it with care to prevent environmental contamination.[1] A related compound, KT109, is noted as being harmful if swallowed and potentially causing long-lasting harmful effects to aquatic life, underscoring the need for cautious disposal.[2] Therefore, this compound should not be allowed to enter sewers, surface water, or ground water.[1]
Disposal Procedures for this compound
The primary method for disposing of this compound is to treat it as chemical waste. The following table outlines the recommended disposal methods for different forms of this compound waste.
| Waste Type | Disposal Method |
| Solid this compound | Collect in a designated, properly labeled, and sealed hazardous waste container. |
| Contaminated Labware (e.g., gloves, weighing paper) | Place in a designated hazardous waste container. |
| Empty this compound Containers | Triple rinse with a suitable solvent. Collect the first rinse as hazardous waste. Subsequent rinses may be disposed of down the drain, depending on institutional policies. Deface the label before disposing of the container in the regular trash or recycling. |
| Solutions of this compound | Collect in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of down the drain. |
Experimental Protocol: Decontamination of Empty Containers
To ensure the safe disposal of empty this compound containers, follow this triple-rinse protocol:
-
Initial Rinse: Add a small amount of a suitable solvent (e.g., acetone, ethanol) to the empty container. The solvent should be capable of dissolving this compound.
-
Agitation: Securely cap the container and agitate it thoroughly to ensure the solvent comes into contact with all interior surfaces.
-
Collection of Rinsate: Decant the solvent rinsate into a designated hazardous waste container for liquid chemical waste.
-
Repeat: Repeat the rinsing process two more times with fresh solvent. While the first rinsate must be collected as hazardous waste, subsequent rinsates can often be disposed of down the drain, provided they comply with local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Final Disposal: After the final rinse and allowing the container to air dry in a well-ventilated area (such as a fume hood), deface or remove the original label. The clean, dry container can then be disposed of as regular laboratory glass or plastic waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Safety and Handling Recommendations
When handling this compound, it is recommended to use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While the SDS does not list specific hazards, general good laboratory practices should always be followed.[1] In case of accidental release, the material should be picked up mechanically.[1]
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development. Always consult your institution's specific guidelines and Environmental Health and Safety office for any additional requirements.
References
Essential Safety and Handling Protocols for (R)-KT109
Disclaimer: This document provides guidance on personal protective equipment (PPE) for handling (R)-KT109. A Safety Data Sheet (SDS) for this compound from one supplier states that the substance is not classified as hazardous.[1] However, an SDS for KT109 (the racemic mixture or the other enantiomer) indicates it is harmful if swallowed and may have long-lasting harmful effects on aquatic life.[2] Given this conflicting information and as a matter of best practice for all research chemicals, it is prudent to handle this compound with a comprehensive suite of personal protective equipment until its hazard profile is unequivocally established.
Recommended Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to ensure appropriate protective measures are in place.[3] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[4][5]
| Protection Type | Specific PPE | Material/Standard | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and dust.[4][6] |
| Face Shield | - | To be worn over safety goggles during procedures with a high risk of splashing.[4][5][6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile | Provides a barrier against skin contact. Double gloving is recommended for added protection.[4] |
| Body Protection | Laboratory Coat | Flame-resistant | Protects skin and clothing from spills and splashes.[5][6] |
| Closed-toe Shoes | - | Prevents foot injuries from spills or dropped items.[4][5] | |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the powder outside of a certified chemical fume hood to minimize inhalation of fine particles.[5] |
Operational and Disposal Plans
Adherence to standard operating procedures is critical for ensuring personal and environmental safety when handling this compound.
Pre-Experiment Checklist
-
Familiarization: All personnel must review the Safety Data Sheet (if available) and this handling guide before working with this compound.
-
PPE Availability: Ensure all necessary PPE is readily available in the correct sizes and is in good condition.[3]
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Ventilation: For procedures involving the solid form of this compound that may generate dust, work should be conducted in a certified chemical fume hood or a suitably ventilated enclosure.
Step-by-Step Handling Procedure
-
PPE Donning:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
If required, put on a respirator. Ensure a proper fit test has been conducted.
-
Wash and dry hands thoroughly before putting on gloves.[7]
-
Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat.
-
Don a second pair of nitrile gloves over the first pair.
-
-
Compound Handling:
-
Handle this compound in a designated area, away from ignition sources.[2]
-
When weighing the solid, use a chemical fume hood or a balance with a draft shield to minimize dust dispersion.
-
For dissolution, add the solvent to the solid slowly to avoid splashing.
-
If a splash occurs, immediately follow emergency procedures.
-
-
Post-Handling:
-
Ensure all containers of this compound are securely sealed and properly labeled.
-
Clean the work area thoroughly.
-
PPE Doffing Procedure
-
Gloves:
-
Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Remove the inner pair of gloves using the same technique.
-
-
Face Shield and Goggles:
-
Remove the face shield (if used), followed by the safety goggles. Clean and store them according to laboratory protocols.
-
-
Lab Coat:
-
Remove the lab coat, folding the contaminated side inward. Place it in the designated laundry receptacle or disposal bag if grossly contaminated.
-
-
Respirator:
-
Remove the respirator (if used) and dispose of it or store it as per the manufacturer's instructions.
-
-
Hand Hygiene:
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
-
Chemical Waste: All unused this compound and solutions containing it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be placed in a designated, sealed hazardous waste container for proper disposal.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. s3.amazonaws.com [s3.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
